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5-Sulfanylpyridine-3-carboxylic acid Documentation Hub

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  • Product: 5-Sulfanylpyridine-3-carboxylic acid
  • CAS: 24242-21-5

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Therapeutic Potential of Sulfanylpyridine Derivatives

Executive Summary The sulfanylpyridine (mercaptopyridine) scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic versatility and ability to participate in diverse non-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfanylpyridine (mercaptopyridine) scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic versatility and ability to participate in diverse non-covalent interactions. Unlike simple pyridine derivatives, the introduction of a sulfur atom at the C2, C3, or C4 position—most notably at C2 (2-sulfanylpyridine)—unlocks a dual reactivity profile driven by thione-thiol tautomerism .

This guide provides a technical deep-dive into the biological utility of these derivatives. We analyze their pharmacophore behavior, specifically their role as zinc-binding groups (ZBGs) in metalloenzyme inhibition, their efficacy in disrupting bacterial DNA replication, and their targeted cytotoxicity in oncology.

Chemical Architecture & Pharmacophore Analysis

The Thione-Thiol Tautomerism

The biological activity of 2-sulfanylpyridine is governed by its equilibrium between the pyridine-2-thiol and pyridine-2(1H)-thione forms.

  • In Solution: In polar solvents (e.g., water, physiological media), the thione form predominates due to the stabilization of the N-H bond and the C=S dipole.

  • In Binding Pockets: The thiol form often drives ligand-protein interactions, particularly when coordinating with metal ions (Zn²⁺, Cu²⁺) or forming disulfide bridges with cysteine residues in active sites.

Metal Chelation Logic

The 2-sulfanylpyridine motif acts as a bidentate ligand. The "soft" sulfur atom and the "borderline hard" nitrogen atom create a chelation bite angle ideal for sequestering transition metals essential for bacterial and tumor cell survival.

Therapeutic Applications & Mechanisms[1][2]

Antimicrobial Activity

Sulfanylpyridine derivatives exhibit potent bacteriostatic and bactericidal effects, particularly against multidrug-resistant (MDR) strains like S. aureus (MRSA) and M. tuberculosis.

  • Mechanism 1: Metalloenzyme Sequestration. Many bacterial proteases (e.g., thermolysin-like proteases) rely on a catalytic Zinc ion. The sulfanylpyridine moiety coordinates this Zn²⁺, displacing the water molecule required for catalysis.

  • Mechanism 2: DNA Gyrase Inhibition. Fused derivatives (e.g., cyanopyridine-sulfanyl hybrids) have shown the ability to intercalate into bacterial DNA or bind to the ATP-binding pocket of DNA gyrase B, halting replication.

Anticancer Activity

In oncology, these derivatives function as multi-target agents.

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases such as EGFR and PIM-1 .

  • Carbonic Anhydrase (CA) Inhibition: Sulfanylpyridines, especially when coupled with sulfonamide moieties, selectively inhibit hCA IX and XII, isoforms overexpressed in hypoxic tumors, thereby disrupting pH regulation and tumor metastasis.

Data Summary: Potency Across Targets
Compound ClassTarget / Cell LineActivity MetricKey Substituent
2-Sulfanylpyridine S. aureus (MRSA)MIC: 0.5 - 4.0 µg/mL3-CN, 4-Aryl
Sulfonylpyridine C. trachomatisGrowth Inhibition > 90%4-SO₂R linker
Cyanopyridine-Thiol MCF-7 (Breast Cancer)IC₅₀: 3.58 µM3,5-dicarbonitrile
Pyridine-Sulfonamide hCA IX (Enzyme)Ki: 49.4 nM4-Sulfamoylphenyl

Structure-Activity Relationship (SAR)[3][4]

The optimization of sulfanylpyridines relies on balancing lipophilicity (LogP) with electronic density at the nitrogen.

SAR Logic Map The following diagram illustrates the validated substitution patterns for maximizing biological activity.

SAR_Logic Core 2-Sulfanylpyridine Scaffold Pos3 Position 3 (C3) EWG Required Core->Pos3 Pos4 Position 4 (C4) Lipophilic Aryl Core->Pos4 Pos6 Position 6 (C6) Steric Tolerance Core->Pos6 Sulfur S-Linker Alkylation vs. Thione Core->Sulfur Act1 Increases Metabolic Stability (-CN, -CF3) Pos3->Act1 Effect Act2 Enhances Hydrophobic Pocket Binding Pos4->Act2 Effect Act3 S-Alkylation locks Thiol form (Loss of Chelation) Sulfur->Act3 Critical Switch

Figure 1: SAR logic map highlighting critical substitution zones on the pyridine ring. C3 electron-withdrawing groups (EWG) prevent oxidative metabolism, while the S-linker status dictates the mechanism (chelation vs. steric block).

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2-Alkylsulfanylpyridine Derivatives

Context: This protocol ensures high purity by minimizing disulfide formation (2,2'-dipyridyl disulfide), a common oxidative impurity.

Reagents: 2-Chloropyridine-3-carbonitrile (1.0 eq), Thiourea (1.2 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.5 eq), Ethanol (Abs).

Workflow:

  • Thiolation (Nucleophilic Substitution):

    • Dissolve 2-chloropyridine derivative in ethanol.

    • Add thiourea and reflux for 4 hours. Validation Point: TLC should show disappearance of starting material and appearance of a polar spot (isothiouronium salt).

    • Hydrolyze in situ by adding aqueous NaOH (10%) and refluxing for 1 hour to generate the thiolate anion.

  • One-Pot Alkylation (S-Functionalization):

    • Cool the reaction mixture to 0°C (Ice bath). Reasoning: Low temperature prevents S-oxidation and controls regioselectivity (S- vs N-alkylation).

    • Add the alkyl halide dropwise. Stir at RT for 2 hours.

  • Isolation:

    • Pour into ice-water. The precipitate is the S-alkylated product.

    • Recrystallize from EtOH/Water. Purity Check: Melting point must be sharp (<2°C range).

Protocol B: Microbroth Dilution Assay (Antimicrobial)

Context: Sulfanylpyridines are prone to oxidation in media. This protocol includes a reducing agent control.[1][2]

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial suspension to 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of compound (64 µg/mL to 0.125 µg/mL).

    • Control Well: Media + DMSO (Solvent control).

    • Stability Control: Add 1 mM DTT to a duplicate row to verify if activity is lost upon disulfide reduction (confirms if mechanism relies on oxidative stress).

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism often observed in sulfanylpyridine anticancer agents: Kinase inhibition and Apoptosis induction.

MOA_Pathway Ligand Sulfanylpyridine Derivative Receptor EGFR / Kinase (Membrane/Cytosol) Ligand->Receptor Competitive Binding (ATP Pocket) Mito Mitochondrial Destabilization Ligand->Mito Direct ROS Induction (Thiol Oxidation) P_Inhib Inhibition of Autophosphorylation Receptor->P_Inhib Signal_Down Downregulation of Ras/Raf/MEK P_Inhib->Signal_Down Signal_Down->Mito Signaling Cross-talk Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Dual-mechanism pathway. The derivative inhibits kinase signaling (EGFR) while simultaneously inducing mitochondrial stress via thiol-mediated redox cycling, leading to Caspase activation.

References

  • Evdokimov, N. M., et al. (2021). "2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review." RSC Advances.

  • Conda-Sheridan, M., et al. (2023). "Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents." Bioorganic & Medicinal Chemistry.

  • El-Gendy, S. M., et al. (2023).[3] "Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents." ResearchGate.[4]

  • ExSyn Corp. (2024).[5][6] "Product Focus: 2-Mercaptopyridine - Applications in Pharma and Synthesis." ExSyn Technical Briefs.

  • Attri, P., et al. (2022).[7] "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 5-Sulfanylpyridine-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 5-Sulfanylpyridine-3-carboxylic acid (also known as 5-mercaptonicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 5-Sulfanylpyridine-3-carboxylic acid (also known as 5-mercaptonicotinic acid). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies. It delves into the compound's physicochemical properties, explores its solubility profile in aqueous and organic media, and critically examines its stability, with a focus on the oxidative susceptibility of the thiol group. Detailed experimental protocols for determining equilibrium solubility and assessing chemical stability are provided, complete with explanations of the underlying scientific rationale. This guide aims to equip scientists with the necessary knowledge to effectively handle, formulate, and analyze this compound, ensuring data integrity and successful research outcomes.

Introduction

5-Sulfanylpyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a sulfanyl (thiol) group. This unique combination of functional groups imparts a rich and complex chemical behavior, making it a molecule of interest in medicinal chemistry and materials science. The acidic carboxyl group, the basic pyridine nitrogen, and the highly reactive thiol group govern its properties, presenting both opportunities and challenges for its application.

A thorough understanding of its solubility and stability is paramount for any research or development endeavor. Solubility directly impacts bioavailability, formulation strategies, and reaction kinetics, while stability determines viable storage conditions, shelf-life, and potential degradation pathways that could compromise experimental results or product efficacy. This guide addresses these core requirements by providing a detailed examination of the factors that control the solubility and stability of this molecule.

Physicochemical Properties

Precise physicochemical data for the 5-sulfanyl isomer is not as widely published as its 2- and 6-isomers. However, based on its structure and data from its isomers, we can compile a foundational profile. The properties of the closely related 6-Mercaptonicotinic acid (CAS 17624-07-6) are often used as a reference.[1][2][3]

PropertyValue (or Estimate)Reference / Note
Chemical Structure Chemical Structure of 5-Sulfanylpyridine-3-carboxylic acid
Molecular Formula C₆H₅NO₂S[1]
Molecular Weight 155.18 g/mol [1]
IUPAC Name 5-Sulfanylpyridine-3-carboxylic acid
Synonyms 5-Mercaptonicotinic acid
Appearance Likely a yellow or off-white crystalline solidBased on isomers[4]
Melting Point ~260-265 °C (Decomposition likely)Based on 2- and 6-isomers[2][4]
pKa (Carboxylic Acid) ~2-4Estimated based on nicotinic acid and thiol effects
pKa (Pyridine Nitrogen) ~2-4Estimated based on nicotinic acid and thiol effects
pKa (Thiol) ~8-10Typical range for aromatic thiols

Solubility Profile

The solubility of 5-Sulfanylpyridine-3-carboxylic acid is dictated by its amphoteric nature and the polarity of its functional groups. It possesses a polar backbone with both a hydrogen bond donor (-COOH, -SH) and acceptor (=N-, C=O) sites.

Aqueous Solubility

Due to the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen, the aqueous solubility of this compound is highly dependent on pH.

  • Low pH (pH < 2): The pyridine nitrogen is protonated (-NH⁺), and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge, leading to enhanced solubility as the pyridinium salt.

  • Mid-range pH (pH ~3-7): The molecule is likely to exist predominantly as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group (-COO⁻). Solubility is typically at its minimum near the isoelectric point.

  • High pH (pH > 8): The carboxylic acid is deprotonated (-COO⁻), and the thiol group may also begin to deprotonate (-S⁻). The molecule carries a net negative charge, leading to significantly enhanced solubility as the carboxylate/thiolate salt.

For its isomer, 2-Mercaptonicotinic acid, a solubility of >23.3 µg/mL at pH 7.4 has been reported, indicating that it is sparingly soluble in neutral water.[5] A similar behavior is expected for the 5-sulfanyl isomer.

Organic Solvent Solubility

The solubility in organic solvents is governed by the principle of "like dissolves like."

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility due to strong dipole-dipole interactions and the ability of these solvents to disrupt the crystalline lattice.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility . These solvents can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen.

  • Less Polar Solvents (e.g., Acetonitrile, Acetone): Expected to have low to sparingly soluble characteristics.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Expected to be insoluble due to the high polarity of the molecule.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

Rationale: This method ensures that the solution reaches a true thermodynamic equilibrium with the excess solid, providing the most accurate measure of solubility under defined conditions (temperature, solvent).

Methodology:

  • Preparation: Add an excess amount of 5-Sulfanylpyridine-3-carboxylic acid to a series of clear glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes).

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Report the results in units such as mg/mL or mM.

Stability Profile

The chemical stability of 5-Sulfanylpyridine-3-carboxylic acid is primarily dictated by the thiol (-SH) group, which is highly susceptible to oxidation.

Key Instability Pathway: Oxidation to Disulfide

The most significant degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer (5,5'-disulfanediyldinicotinoic acid). This reaction is readily promoted by atmospheric oxygen and can be catalyzed by trace metal ions and basic conditions.[6][7]

2 R-SH + [O] → R-S-S-R + H₂O

This process is autocatalytic in nature as the amine functionality of the pyridine ring can catalyze the oxidation.[6] This dimerization results in the loss of the parent compound and the formation of a new, distinct chemical entity, which can confound experimental results.

Factors Influencing Stability
  • Oxygen: The presence of atmospheric oxygen is the primary driver of oxidative degradation. Handling the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) is critical.[8]

  • pH: The rate of thiol oxidation is often pH-dependent. In many cases, the rate increases under basic conditions due to the formation of the more easily oxidized thiolate anion (R-S⁻). Aqueous solutions should be kept at a neutral or slightly acidic pH if possible.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[4] Therefore, the compound and its solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C).

  • Light: Aromatic compounds can be susceptible to photodegradation. Storage in amber vials or protection from light is a prudent measure.

  • Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically accelerate the rate of thiol oxidation. Using high-purity solvents and glassware, or adding a chelating agent like EDTA to aqueous solutions, can mitigate this effect.

Recommended Handling and Storage
  • Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.

  • Solutions: Prepare solutions fresh whenever possible using de-gassed solvents (sparged with argon or nitrogen). For storage, solutions should be placed in tightly sealed amber vials, with the headspace flushed with inert gas, and stored at low temperatures (4 °C for short-term, -20 °C or -80 °C for long-term).

Diagram 1: Factors Influencing Compound Stability

G cluster_factors Influencing Factors cluster_compound Compound State cluster_degradation Degradation Pathway Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation pH Basic pH pH->Oxidation Light UV/Visible Light Light->Oxidation Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Oxidation Temp Elevated Temperature Temp->Oxidation Parent 5-Sulfanylpyridine- 3-carboxylic Acid (R-SH) Parent->Oxidation Disulfide Disulfide Dimer (R-S-S-R) Oxidation->Disulfide

Caption: Key environmental factors promoting the oxidative degradation of 5-Sulfanylpyridine-3-carboxylic acid.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a method to assess the stability of the compound in a specific solvent or formulation over time.

Rationale: This method uses a stability-indicating HPLC assay to separate the parent compound from its degradation products. By monitoring the decrease in the parent peak area and the increase in degradant peak areas over time, a quantitative degradation rate can be determined.

Methodology:

  • Preparation of Stock Solution: Prepare an accurate stock solution of 5-Sulfanylpyridine-3-carboxylic acid in a suitable de-gassed solvent (e.g., acetonitrile or a buffer/organic mixture) at a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Dilute the stock solution with the test medium (e.g., pH 5.0 buffer, pH 7.4 buffer, formulation vehicle) to the final target concentration (e.g., 50 µg/mL). Use de-gassed buffers and vehicles.

  • Storage Conditions: Aliquot the test solution into multiple amber HPLC vials, flush the headspace with argon or nitrogen, and seal tightly. Divide the vials into different storage conditions (e.g., 5 °C, 25 °C, 40 °C).

  • Time Points: Define the time points for analysis (e.g., T=0, 4h, 8h, 24h, 48h, 1 week).

  • HPLC Analysis (T=0): Immediately analyze several T=0 samples using a validated, stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from any potential degradants (like the disulfide dimer).

  • Incubation and Analysis: Store the remaining vials at their designated temperatures. At each time point, remove a vial from each condition, allow it to equilibrate to room temperature, and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample ((Peak Area at Tx / Peak Area at T0) * 100).

    • Plot the percentage remaining versus time for each condition.

    • Identify and quantify major degradation products relative to the parent compound if standards are available. The primary expected degradant is the disulfide dimer, which will likely have a different retention time.

Diagram 2: Workflow for HPLC Stability Assessment

G cluster_storage Incubate at Different Conditions start Prepare Stock Solution (1 mg/mL in ACN) prep_samples Dilute in Test Media (e.g., pH 7.4 Buffer) start->prep_samples aliquot Aliquot into Amber Vials (Inert Headspace) prep_samples->aliquot storage1 5 °C aliquot->storage1 storage2 25 °C aliquot->storage2 storage3 40 °C aliquot->storage3 analysis Analyze by HPLC-UV at Time = 0, 4h, 8h, 24h... storage1->analysis storage2->analysis storage3->analysis data Calculate % Remaining vs. Time Plot Degradation Kinetics analysis->data end Determine Shelf-Life / Stability data->end

Caption: Experimental workflow for evaluating the stability of 5-Sulfanylpyridine-3-carboxylic acid.

Conclusion

5-Sulfanylpyridine-3-carboxylic acid is a compound whose utility is intrinsically linked to its careful handling. Its solubility is highly tunable through pH modification, exhibiting enhanced solubility in both acidic and basic aqueous solutions while being sparingly soluble at neutral pH. The primary stability concern is the rapid, oxygen-driven oxidation of the thiol group to form a disulfide dimer. This degradation is accelerated by basic conditions, elevated temperatures, light, and trace metal ions.

For researchers and developers, this necessitates a proactive strategy: solubility can be leveraged by formulating at an appropriate pH, while stability must be preserved by employing rigorous anaerobic handling techniques, using de-gassed solvents, protecting from light, and storing at reduced temperatures. The protocols outlined in this guide provide a robust framework for quantifying these properties, ensuring the generation of accurate and reproducible data in any research or development setting.

References

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved February 14, 2026, from [Link]

  • Fabian, W. M. F., & Kalcher, K. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1484-1487. Available from: [Link]

  • Eriksson, B., & Stenberg, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Mercaptonicotinic Acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 6-Mercaptonicotinic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 5-Sulfanylpyridine-3-carboxylic acid

Introduction 5-Sulfanylpyridine-3-carboxylic acid is a sulfur-containing heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As with any laboratory chemical, a thorough understa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Sulfanylpyridine-3-carboxylic acid is a sulfur-containing heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides a comprehensive overview of the safety and handling precautions for 5-Sulfanylpyridine-3-carboxylic acid, synthesized from authoritative safety data sheets and general best practices for handling thiol-containing compounds. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and GHS Classification

While a specific, comprehensive toxicological profile for 5-Sulfanylpyridine-3-carboxylic acid is not extensively documented in publicly available literature, its structural motifs—a carboxylic acid and a sulfanyl (thiol) group on a pyridine ring—allow for hazard assessment based on analogous compounds. The primary hazards are associated with irritation and the malodorous nature of thiols.

Based on data from similar chemical structures, the following GHS classifications should be anticipated.[1] It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritation.

Warning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.

Warning
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation.

Warning

Note: This classification is based on structurally similar compounds. Always refer to the vendor-specific SDS for definitive hazard information.

The most notable characteristic of many thiol compounds is their potent and often unpleasant odor.[2][3] The release of even minute quantities can cause nuisance odor complaints and may be mistaken for a natural gas leak, potentially triggering unnecessary emergency responses.[3][4] Therefore, odor control is a critical component of safe handling.

Section 2: Risk Mitigation and the Hierarchy of Controls

To ensure a safe laboratory environment, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This hierarchy prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for 5-Sulfanylpyridine-3-carboxylic acid Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective caption Diagram: Hierarchy of Controls.

Caption: A diagram illustrating the hierarchy of controls for mitigating risks.

1. Engineering Controls:

  • Chemical Fume Hood: All work involving 5-Sulfanylpyridine-3-carboxylic acid, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood to prevent the release of noxious vapors.[4][5]

  • Ventilation: Ensure adequate general laboratory ventilation. For procedures with a high potential for vapor release, such as rotary evaporation, the exhaust should be trapped or scrubbed. A cold trap (at least -78 °C) is recommended when removing solvents under reduced pressure.[5]

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a written SOP for the use and handling of this compound.[5] This SOP should be reviewed by all laboratory personnel before they begin work.

  • Inventory Management: Order and store the minimum quantity of the chemical necessary for your experiments to minimize the potential impact of a spill or leak.[4]

  • Designated Work Area: Designate a specific area within a fume hood for handling this compound to prevent cross-contamination.

3. Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[6]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationsRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[7][8]Protects eyes from splashes and airborne dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[8] A standard laboratory coat must be worn.[7]Prevents skin irritation and potential absorption.
Respiratory Protection Generally not required if work is conducted in a functional fume hood.[6] If dust or aerosols are generated outside of a hood, a NIOSH-approved N95 or P1 particulate respirator should be used.[7]Protects the respiratory tract from irritation.

Section 3: Standard Operating Procedures for Safe Handling

The following step-by-step protocols are designed to minimize exposure and prevent the release of odors.

Weighing and Aliquoting (Solid)
  • Preparation: Before retrieving the compound from storage, prepare a bleach bath (a 1:1 mixture of household bleach and water in a plastic container) inside the fume hood.[2] Also, prepare a zip-lock bag for contaminated disposable waste.[5]

  • Don PPE: Put on all required PPE as listed in Table 2.

  • Transfer to Hood: Transport the sealed container of 5-Sulfanylpyridine-3-carboxylic acid to the designated fume hood.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the solid, minimizing the creation of dust.[8]

  • Sealing: Tightly close the primary container and wipe it down with a damp paper towel before removing it from the hood. Seal the damp paper towel in the prepared zip-lock bag.[5]

  • Cleanup: Any contaminated spatulas or weighing paper should be immediately placed in the zip-lock waste bag or decontaminated in the bleach bath.[5]

Solution Preparation
  • Follow Steps 1-5 from the weighing protocol.

  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed solid.

  • Dissolution: Cap the container and mix by swirling, vortexing, or magnetic stirring until dissolved.

  • Storage of Solution: If the solution is to be stored, ensure the container is properly labeled and sealed.

Sources

Protocols & Analytical Methods

Method

5-Sulfanylpyridine-3-carboxylic acid as a linker in bioconjugation

Application Note: 5-Sulfanylpyridine-3-carboxylic Acid in Bioconjugation Introduction: The "Hydrophilic Rigid" Bridge In the architecture of Antibody-Drug Conjugates (ADCs) and biosensors, the linker is not merely a conn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Sulfanylpyridine-3-carboxylic Acid in Bioconjugation

Introduction: The "Hydrophilic Rigid" Bridge

In the architecture of Antibody-Drug Conjugates (ADCs) and biosensors, the linker is not merely a connector; it is a determinant of pharmacokinetics. While aliphatic linkers (e.g., mercaptopropionic acid) offer flexibility, they often suffer from hydrophobicity or instability.

5-Sulfanylpyridine-3-carboxylic acid (5-SPA) represents a distinct class of heterobifunctional aromatic linkers . Unlike its benzene analog (3-mercaptobenzoic acid), the pyridine core introduces a heteroatom that significantly alters the physicochemical profile of the conjugate.

Key Advantages:

  • Enhanced Solubility: The pyridine nitrogen (LogP ~0.65) lowers the overall lipophilicity compared to phenyl rings, reducing the aggregation risk of hydrophobic payloads.

  • Thiol Acidity (pKa Effect): The electron-withdrawing nature of the pyridine ring lowers the thiol pKa (~5.5–6.5) compared to alkyl thiols (~8.5), enabling specific reactivity at mildly acidic pH.

  • Rigid Geometry: The aromatic ring prevents the "folding back" of the payload onto the protein surface, a common issue with flexible PEG linkers.

Chemical Logic & Mechanism

The successful utilization of 5-SPA relies on understanding its dual reactivity. It contains two orthogonal handles:

  • Carboxylic Acid (C-3): Activated to form an amide bond with primary amines (Lysine residues on antibodies).

  • Thiol (C-5): Reacts with maleimides, haloacetyls, or gold surfaces.

Critical Consideration: Self-Polymerization A "naked" 5-SPA molecule containing both a free thiol and a carboxylic acid is prone to self-condensation (thioester formation) during EDC/NHS activation.

  • The Solution: The protocol below utilizes the S-acetyl protected derivative (S-acetyl-5-SPA) or requires strict pH control to prevent thioesterification before the amine reaction is complete.

Experimental Workflow (DOT Diagram)

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Payload Loading Start 5-Sulfanylpyridine-3-carboxylic acid (S-Acetyl Protected) Activator EDC / sulfo-NHS (Activation) Start->Activator Solubilization (DMSO) Intermediate NHS-Ester Intermediate Activator->Intermediate Carboxyl Activation Conjugate1 Amide Bond Formation (Linker-Protein) Intermediate->Conjugate1 + Protein (pH 7.2) Protein Protein / Antibody (Lysine Amines) Protein->Conjugate1 Deprotect Deacetylation (Hydroxylamine) Conjugate1->Deprotect ThiolActive Activated Thiol (Thiolate) Deprotect->ThiolActive Exposes -SH Final Final Bioconjugate (Stable Thioether) ThiolActive->Final + Payload Payload Maleimide-Drug / Surface Payload->Final

Caption: Step-wise conjugation workflow preventing self-polymerization via S-acetyl protection.

Detailed Protocol: Antibody-Drug Linker Synthesis

Objective: Conjugate a maleimide-functionalized drug to an antibody using 5-SPA as the bridge.

Materials Required
  • Linker: 5-(Acetylthio)pyridine-3-carboxylic acid (S-protected to prevent side reactions).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS.

  • Deprotection: Hydroxylamine-HCl.

  • Buffer A: PBS, pH 7.2, 5 mM EDTA (EDTA is crucial to prevent metal-catalyzed oxidation of thiols).

  • Buffer B: PBS, pH 6.5 (for Maleimide reaction).

Step 1: NHS-Ester Activation

Rationale: We activate the carboxylic acid first. The thiol is protected as a thioacetate to prevent it from reacting with the activated ester.

  • Dissolve 10 mg of S-acetyl-5-SPA in 500 µL dry DMSO.

  • Add 1.2 equivalents of EDC and 2.5 equivalents of sulfo-NHS.

  • Incubate for 30 minutes at Room Temperature (RT) with gentle agitation.

    • QC Check: TLC or HPLC can verify the shift from acid to NHS-ester.

Step 2: Conjugation to Antibody (Lysine Targeting)

Rationale: The NHS-ester attacks surface lysines. The pyridine ring is now covalently attached, but the thiol is still "masked."

  • Buffer exchange the Antibody (Ab) into Buffer A . Concentration should be >2 mg/mL.

  • Add the activated linker (from Step 1) to the Ab solution at a 20-fold molar excess .

    • Note: The excess is required due to hydrolysis competition.

  • Incubate for 2 hours at RT or overnight at 4°C.

  • Purification 1: Remove excess linker using a Zeba Spin Desalting Column (7K MWCO) equilibrated with Buffer A .

Step 3: Thiol Deprotection (The "Reveal")

Rationale: We must remove the acetyl group to liberate the reactive thiol.

  • Add Hydroxylamine-HCl to the purified conjugate (Final concentration: 50 mM).

  • Incubate for 2 hours at RT.

  • Purification 2: Immediately desalting into Buffer B (pH 6.5) .

    • Critical: Do not delay. Once deprotected, the aromatic thiol is prone to oxidation (dimerization). The lower pH (6.5) preserves the thiol state better than pH 7.4.

Step 4: Payload Attachment
  • Add the Maleimide-Drug payload (5-10 molar excess relative to the initial antibody).

  • Incubate for 1 hour at RT.

  • Quench reaction with excess N-acetylcysteine (optional).

  • Final purification via Size Exclusion Chromatography (SEC).

Data Summary & QC Parameters

ParameterSpecificationMethod of Verification
Linker Solubility >10 mM in DMSOVisual / Turbidity
Activation Efficiency >90% NHS-EsterHPLC (C18 column, ACN/H2O gradient)
Free Thiol Content >0.8 thiols per linkerEllman’s Assay (DTNB) post-deprotection
Conjugation Ratio 2.0 - 4.0 DAR (Drug-Antibody Ratio)HIC-HPLC or LC-MS (Q-TOF)
Aggregation <5% High MW speciesSEC-HPLC

Why Ellman's Test behaves differently here: Because 5-SPA is an aromatic thiol, the leaving group (thionitrobenzoate) from Ellman's reagent has a similar pKa to your linker. The color development might be slower or require slightly higher pH (pH 8.0) to fully quantify compared to aliphatic thiols.

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)

  • Cause: The acetyl protecting group was not fully removed, or the thiol oxidized before the drug was added.

  • Fix: Increase Hydroxylamine incubation time or ensure strict deoxygenation (argon purge) of buffers during Step 3.

Issue 2: Precipitation during Activation

  • Cause: The pyridine linker is zwitterionic at certain pHs or the NHS ester has low solubility.

  • Fix: Ensure DMSO concentration in the activation step is at least 10-20% before adding to the aqueous protein phase.

Issue 3: "Jelly" Formation (Crosslinking)

  • Cause: If using unprotected 5-Sulfanylpyridine-3-carboxylic acid, the EDC activated the acid, which then reacted with the thiol of a neighboring molecule, forming a poly-thioester polymer.

  • Fix:Must use the S-acetyl protected version as described in the protocol.

References

  • National Institutes of Health (NIH). (2025). Pyridine carboxylic acid derivatives in drug development. PMC. Retrieved from [Link]

  • Creative Biolabs. (2024). Heterobifunctional Crosslinkers: Structure and Function. Retrieved from [Link]

Application

Definitive Quantification of 5-Sulfanylpyridine-3-carboxylic Acid: Spectrophotometric and Chromatographic Approaches

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides detailed, validated protocols for the accurate quantification of 5-Sulfanylpyridine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides detailed, validated protocols for the accurate quantification of 5-Sulfanylpyridine-3-carboxylic acid, a molecule of interest in pharmaceutical research and development. Recognizing the compound's dual functional nature—possessing both a nucleophilic thiol group and an ionizable carboxylic acid on a UV-active pyridine scaffold—we present two robust analytical strategies. The first is a rapid, high-throughput spectrophotometric assay based on the classic Ellman's reaction, suitable for initial screening and process monitoring. The second is a highly specific and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed for rigorous quantitative analysis in complex matrices and validated according to ICH guidelines. This document is intended to equip researchers with the foundational principles, step-by-step protocols, and expert insights required to generate reliable and reproducible data.

Introduction: The Analytical Imperative

5-Sulfanylpyridine-3-carboxylic acid is a heterocyclic compound featuring key functional groups that drive its chemical reactivity and potential biological activity. The sulfhydryl (thiol) group, in particular, is a common motif in active pharmaceutical ingredients (APIs) and intermediates, known for its role in covalent bonding, antioxidant activity, and metabolic pathways. Accurate quantification is therefore indispensable for a multitude of applications, including:

  • Pharmacokinetic Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Quality Control: Ensuring the purity and specified concentration of the compound in drug substances and products.

  • Stability Testing: Assessing degradation pathways and shelf-life under various environmental conditions.

  • Process Chemistry: Monitoring reaction completion and optimizing synthesis yields.

This guide provides the technical framework to address these analytical challenges with confidence.

Method Selection: A Dichotomy of Purpose

The choice of an analytical method is fundamentally dictated by the intended application. For scenarios demanding speed and high-throughput, such as screening large sample sets, a spectrophotometric approach is often ideal. Conversely, when specificity, accuracy, and regulatory compliance are paramount, a separation-based chromatographic method is non-negotiable.

Method 1: Rapid Quantification via Ellman's Spectrophotometric Assay

Scientific Principle

This method leverages the specific reaction between the sulfhydryl group of 5-Sulfanylpyridine-3-carboxylic acid and 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. The thiol-disulfide exchange reaction stoichiometrically displaces one of the thiolates from DTNB, releasing the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1][2] This product has a distinct yellow color and exhibits a strong absorbance maximum at 412 nm, allowing for sensitive colorimetric quantification.[1] The reaction is rapid and proceeds to completion at a slightly alkaline pH (typically pH 8.0).

G cluster_workflow Ellman's Assay Workflow prep Prepare Reagents (Buffer, DTNB, Standards) mix Mix Sample/Standard with DTNB Solution prep->mix sample Prepare Sample Solution sample->mix incubate Incubate at RT (5-15 min) mix->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate Concentration (vs. Standard Curve) measure->calculate

Caption: Workflow for Spectrophotometric Thiol Quantification.

Expertise & Experience: Causality Behind Experimental Choices
  • Why pH 8.0? The target of DTNB is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[1] Maintaining a pH above the pKa of the sulfhydryl group ensures a sufficient concentration of the reactive thiolate, driving the reaction to completion. The use of a phosphate buffer containing EDTA (1 mM) is also a field-proven practice to chelate any divalent metal ions that could otherwise catalyze the oxidation of thiols.[1]

  • Standard Selection: While cysteine can be used to generate a standard curve for general thiol estimation, for absolute quantification of 5-Sulfanylpyridine-3-carboxylic acid, it is imperative to use a well-characterized, purified reference standard of the compound itself. This eliminates any potential bias from differences in reactivity or molar extinction coefficients.

Protocol: Ellman's Assay

A. Required Materials

  • Instrumentation: UV-Vis Spectrophotometer or 96-well plate reader.

  • Reagents:

    • 5-Sulfanylpyridine-3-carboxylic acid reference standard

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

    • Solvent for sample/standard dissolution (e.g., Reaction Buffer, DMSO)

B. Step-by-Step Procedure

  • Prepare DTNB Stock Solution (4 mg/mL): Dissolve 10 mg of DTNB in 2.5 mL of Reaction Buffer. This solution should be prepared fresh daily and protected from light.

  • Prepare Standard Stock Solution: Accurately weigh and dissolve the 5-Sulfanylpyridine-3-carboxylic acid reference standard in the chosen solvent to create a high-concentration stock (e.g., 1 mM).

  • Generate Standard Curve: Perform serial dilutions of the standard stock solution with Reaction Buffer to create a series of calibration standards. A typical concentration range might be 10 µM to 150 µM.

  • Assay Execution (96-well plate format):

    • To each well, add 20 µL of either the standard, sample, or a buffer blank.

    • Add 180 µL of Reaction Buffer to each well.

    • Initiate the reaction by adding 10 µL of the DTNB stock solution to all wells.

    • Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 412 nm.

  • Data Analysis:

    • Subtract the absorbance of the buffer blank from all standard and sample readings.

    • Plot the blank-corrected absorbance of the standards against their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Use this equation to calculate the concentration of 5-Sulfanylpyridine-3-carboxylic acid in the unknown samples.

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, always include the following controls:

  • Blank: Contains only the reaction buffer and DTNB to zero the spectrophotometer.

  • Negative Control: A sample known to be free of the analyte, processed identically to the test samples to check for matrix interference.

  • Positive Control: A sample with a known concentration of the analyte (a QC sample) to verify the accuracy of the standard curve and assay procedure.

Method 2: High-Specificity Quantification by RP-HPLC-UV

For applications demanding unambiguous identification and precise quantification, especially in complex matrices like plasma or formulation buffers, a validated chromatographic method is essential.

Scientific Principle

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their relative hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. 5-Sulfanylpyridine-3-carboxylic acid, being a polar molecule, will elute relatively early. The mobile phase composition, particularly its pH and organic solvent content, is optimized to achieve a sharp peak shape and adequate retention time. The pyridine ring contains a chromophore that absorbs UV light, allowing for detection and quantification based on Beer's Law.

G cluster_workflow RP-HPLC Method Validation Workflow specificity Specificity (Peak Purity, Resolution) linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness

Caption: Logical Flow of HPLC Method Validation Parameters.

Protocol: RP-HPLC with UV Detection

A. Instrumentation and Reagents

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (or Phosphoric Acid)

    • Reference standard of 5-Sulfanylpyridine-3-carboxylic acid

B. Step-by-Step Procedure

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 265 nm (monitor both for specificity).

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

    • Create a calibration curve by serially diluting the stock solution to concentrations spanning the expected sample range (e.g., 1 µg/mL to 100 µg/mL).

    • Dilute unknown samples with the mobile phase initial condition solvent to fall within the calibration range.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject samples, bracketing them with QC samples every 10-15 injections.

  • Data Processing:

    • Integrate the peak area corresponding to the retention time of 5-Sulfanylpyridine-3-carboxylic acid.

    • Generate a linear regression calibration curve of peak area vs. concentration for the standards.

    • Quantify the analyte in the unknown samples using the calibration curve.

Trustworthiness: Method Validation According to ICH Q2(R1)

Validation is documented proof that an analytical method is suitable for its intended purpose.[3][4] For quantitative analysis, the following parameters must be rigorously assessed.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.Peak is spectrally pure (DAD); baseline resolved from other peaks (Resolution > 2).
Linearity To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range.Coefficient of Determination (R²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple levels.Mean recovery typically between 98.0% and 102.0%.[4]
Precision The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) ≤ 2%.[5]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Expertise & Experience: Field-Proven Insights
  • Mobile Phase pH: The carboxylic acid group has a pKa value. Operating the mobile phase at a pH at least 2 units below the pKa (e.g., pH < 3) will ensure it remains in its protonated, less polar form. This results in better retention on a C18 column and significantly improved peak shape, preventing tailing. Using an acid like formic acid is crucial for this and is also compatible with mass spectrometry if upgrading the method.[6][7]

  • Thiol Stability: The sulfhydryl group is susceptible to oxidation, which can form disulfides. This can lead to a loss of the parent peak and the appearance of a new, later-eluting peak. Samples should be analyzed promptly after preparation. If instability is observed, consider adding an antioxidant like EDTA or preparing samples at a lower pH.

  • High-Sensitivity Alternative (LC-MS/MS): For trace-level quantification (e.g., in biological matrices), HPLC-UV may lack sufficient sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8][9] This technique offers unparalleled sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte. Derivatization of the carboxylic acid group can sometimes be employed to enhance ionization efficiency and chromatographic retention.[6][10]

Conclusion

The successful quantification of 5-Sulfanylpyridine-3-carboxylic acid is readily achievable with the appropriate analytical strategy. For rapid screening, the Ellman's assay provides a simple and cost-effective solution. For definitive, regulatory-compliant quantification, a fully validated RP-HPLC-UV method is the required standard. The protocols and insights provided herein serve as a comprehensive starting point for researchers to develop and implement robust analytical methods, ensuring data of the highest quality and integrity.

References

  • BMG Labtech.
  • Hu, X., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
  • South African Health Products Regulatory Authority. (2020). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Winterbourn, C. C. (2008). Quantification of Thiols and Disulfides. Methods in Enzymology.
  • ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • AAT Bioquest. (2017).
  • Patel, M., et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
  • International Journal of Research and Review. (2025).
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Han, J., et al. (2015). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Watson, D. G. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. (n.d.).
  • Li, Y., et al. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis.
  • Gomez-Gomez, A., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method

5-Sulfanylpyridine-3-carboxylic acid for creating antibody-drug conjugates

Application Note & Protocol Harnessing 5-Sulfanylpyridine-3-carboxylic Acid Scaffolds for Homogeneous and Stable Antibody-Drug Conjugates via Disulfide Re-bridging Introduction: The Next Generation of ADC Synthesis Antib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Harnessing 5-Sulfanylpyridine-3-carboxylic Acid Scaffolds for Homogeneous and Stable Antibody-Drug Conjugates via Disulfide Re-bridging

Introduction: The Next Generation of ADC Synthesis

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload.[1][2] The success of an ADC is critically dependent on the linker technology that connects these two components.[1][3] First-generation ADCs often utilized random conjugation to lysine or cysteine residues, resulting in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles.[4][5] This heterogeneity can lead to suboptimal efficacy and increased toxicity.

To overcome these limitations, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely controlled DAR.[6] One of the most elegant and effective approaches is disulfide re-bridging . This technique targets the native interchain disulfide bonds of an antibody, using them as specific anchor points for conjugation without the need for antibody engineering.[7][8][9] Reagents built upon scaffolds like 5-Sulfanylpyridine-3-carboxylic acid are central to this strategy, enabling the creation of stable, well-defined, and highly effective ADCs.[4][10] This guide provides the scientific principles, detailed protocols, and data analysis workflows for creating ADCs using this advanced disulfide re-bridging technology.

Principle of Disulfide Re-bridging Technology

The core of this technology is a two-step process that maintains the structural integrity of the antibody while attaching the payload.[9] Unlike conventional methods that leave a single thiol-linker bond, re-bridging reagents are bis-reactive, meaning they form covalent bonds with both sulfur atoms from a reduced disulfide, effectively re-forming a stable bridge.[7][8]

Step 1: Selective Reduction of Interchain Disulfides An IgG1 antibody contains four interchain disulfide bonds that connect the heavy and light chains. These bonds are more accessible and susceptible to mild reduction than the intrachain disulfides that are crucial for immunoglobulin domain folding. A gentle reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is used to selectively cleave these four interchain bonds, exposing eight reactive thiol (-SH) groups.[11]

Step 2: Covalent Re-bridging and Conjugation A bis-electrophilic linker-payload, often derived from pyridyl disulfide or bis-sulfone chemistry, is introduced.[6][8] This reagent is designed to react specifically with the two proximal thiol groups generated from a single disulfide bond. The reaction results in a stable, three-carbon bridge that re-links the antibody chains while covalently attaching the cytotoxic payload.[8] This process yields a homogeneous ADC population, predominantly with a DAR of 4, as each of the four interchain disulfides is re-bridged with one drug-linker molecule.[7][8]

The primary advantages of this method are:

  • Homogeneity: Produces ADCs with a uniform DAR, simplifying manufacturing and characterization.[10][12]

  • Enhanced Stability: The re-bridged linkage is significantly more stable in serum compared to traditional maleimide-based linkers, which are prone to payload loss via retro-Michael reactions.[4][7]

  • Preserved Antibody Structure: By re-bridging the disulfide, the native structure and function of the antibody are largely maintained.

  • Broad Applicability: The method can be applied to any native IgG1 or IgG4 antibody without requiring costly and time-consuming protein engineering.[8][9]

Diagram 1: Mechanism of ADC formation via disulfide re-bridging.

Experimental Protocols

These protocols provide a general framework. Optimization of molar ratios, incubation times, and temperatures may be required for specific antibody-linker pairs.

Materials and Reagents
  • Antibody: Purified monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in a suitable buffer like PBS, pH 7.4.

  • Reducing Agent: 10 mM stock solution of TCEP-HCl in water, pH adjusted to 7.0.

  • Re-bridging Linker-Payload: A stock solution (e.g., 10 mM) of the bis-reactive linker-payload dissolved in an organic solvent like DMSO.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Reagent: N-acetylcysteine (NAC) stock solution (100 mM in water).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or a Size Exclusion Chromatography (SEC) system.

  • Analytical Equipment: HPLC system with HIC and RP columns, Mass Spectrometer (Q-TOF or Orbitrap).

Protocol 1: Selective Antibody Reduction

This protocol aims to reduce the four interchain disulfide bonds of a typical IgG1 antibody.

  • Preparation: Bring the antibody solution to a final concentration of 5 mg/mL in PBS, pH 7.4.

  • TCEP Addition: Add the 10 mM TCEP stock solution to the antibody to achieve a final molar ratio of 10 equivalents of TCEP per mole of antibody .

    • Scientist's Note: A 10-fold molar excess is a robust starting point to ensure complete reduction of the accessible interchain disulfides without affecting the more stable intrachain bonds.[11] TCEP is preferred over DTT as it is more stable, odorless, and does not interfere with subsequent reactions.

  • Incubation: Gently mix and incubate the reaction at 37°C for 60-90 minutes .

  • Verification (Optional but Recommended): To confirm successful reduction, an aliquot of the reaction mixture can be analyzed by non-reducing SDS-PAGE. Successful reduction will show dissociation of the full antibody (~150 kDa) into heavy (~50 kDa) and light (~25 kDa) chain fragments.

Protocol 2: Disulfide Re-bridging Conjugation

This protocol describes the covalent attachment of the linker-payload to the reduced antibody.

  • Cooling: After incubation, immediately place the reduced antibody solution on ice to cool to 4°C. This slows down potential re-oxidation of the thiol groups.

  • Linker-Payload Addition: Add the re-bridging linker-payload stock solution to the reduced antibody to achieve a final molar ratio of 8-10 equivalents per mole of antibody .

    • Scientist's Note: This equates to approximately 2-2.5 equivalents of linker per disulfide bond. A slight excess ensures the reaction goes to completion. The DMSO concentration in the final reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Gently mix and incubate the reaction at 4°C for 2-4 hours or overnight . The optimal time should be determined empirically.

  • Quenching: Add N-acetylcysteine (NAC) to a final concentration of 1 mM (or a 10-fold molar excess over the remaining linker-payload) and incubate for 20 minutes on ice. This step quenches any unreacted linker-payload, preventing non-specific reactions.

Protocol 3: ADC Purification

This step is critical to remove unreacted linker-payload, quenched reagent, and excess TCEP.

  • Buffer Exchange / Desalting: The most common method is to use pre-equilibrated desalting spin columns (7K MWCO). This is a rapid method for removing small molecules.

  • Size Exclusion Chromatography (SEC): For larger volumes and higher purity, an SEC column (e.g., Superdex 200 or equivalent) is recommended. The ADC will elute as a high molecular weight peak, well-separated from smaller contaminants.

  • Final Formulation: The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS or histidine-based buffer) for storage at 4°C (short-term) or -80°C (long-term).

G start Start: Purified mAb reduction 1. Selective Reduction (mAb + 10 eq. TCEP) 37°C, 90 min start->reduction conjugation 2. Re-bridging Conjugation (+ 8 eq. Linker-Payload) 4°C, 4h reduction->conjugation quench 3. Quench Reaction (+ N-acetylcysteine) conjugation->quench purify 4. Purification (SEC or Desalting Column) quench->purify characterize 5. Characterization & QC purify->characterize Purified ADC end Final ADC Product characterize->end

Diagram 2: General experimental workflow for ADC synthesis.

Data Analysis and Quality Control

Thorough characterization is essential to confirm the identity, purity, and homogeneity of the final ADC product.

Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR distribution of cysteine-linked ADCs.[13][14] The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing HIC to separate species based on the number of attached drugs.

  • Methodology: The ADC sample is injected onto a HIC column (e.g., TSKgel Butyl-NPR) using a high-salt mobile phase. A decreasing salt gradient is then applied to elute the species.

  • Interpretation:

    • Unconjugated antibody (DAR 0) will elute first.

    • Species with successively higher DAR values (DAR 2, DAR 4) will be more retained and elute later.

    • A successful re-bridging conjugation will show a dominant peak corresponding to DAR 4 .[7]

    • The average DAR is calculated from the relative peak area of each species.

Table 1: Example HIC Data for a Re-bridged ADC

HIC PeakRetention Time (min)Relative Area (%)Inferred Species
18.53.5DAR 0 (Unconjugated)
212.111.5DAR 2
315.8 85.0 DAR 4
Average DAR 3.63

Average DAR Calculation: (0 * 0.035) + (2 * 0.115) + (4 * 0.850) = 3.63

Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides an orthogonal confirmation of conjugation and the precise mass of the ADC.

  • Intact Mass Analysis (Native MS): The purified ADC is analyzed under non-denaturing conditions. The resulting spectrum should show a primary peak corresponding to the mass of the antibody plus four linker-payloads. This confirms the DAR 4 species is dominant.[13][15]

  • Subunit Analysis (Reduced Mass Analysis): The ADC is denatured and reduced to separate the light and heavy chains. The mass of the light chain should be unchanged, while the mass of the heavy chain should increase by the mass of two linker-payloads, confirming site-specific conjugation to the heavy-heavy and heavy-light interchain positions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Average DAR / High DAR 0 Incomplete reduction of disulfides.Increase TCEP equivalents (e.g., to 12-15 eq.) or extend reduction time. Ensure TCEP solution is fresh.
Linker-payload precipitated out of solution.Ensure final DMSO concentration is sufficient but <10%. Warm linker solution gently before adding.
Presence of Aggregates (by SEC) High DMSO concentration.Keep DMSO concentration below 10% (ideally <5%).
Hydrophobic nature of the payload.Consider using linkers with hydrophilic spacers (e.g., PEG). Perform conjugation at a lower antibody concentration.
Heterogeneous DAR Profile (High DAR 2) Partial re-oxidation of thiols before conjugation.Minimize time between reduction and conjugation steps. Keep reduced antibody on ice.
Insufficient linker-payload added.Increase molar equivalents of linker-payload in the conjugation step.

Conclusion

Disulfide re-bridging using reagents derived from scaffolds like 5-Sulfanylpyridine-3-carboxylic acid is a robust and highly effective strategy for producing next-generation antibody-drug conjugates. This method directly addresses the critical challenges of heterogeneity and stability that limited earlier ADC technologies. By providing a clear pathway to homogeneous ADCs with a defined DAR of 4, this technology allows for more consistent manufacturing, predictable pharmacokinetics, and an improved therapeutic window.[6][10][12] The protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to successfully implement this powerful technology in their drug development programs.

References

  • Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody drug conjugates. Bioconjugate Chemistry. [Link]

  • Behrens, C. R., & Liu, B. (2014). Methods for site-specific drug conjugation to antibodies. MAbs. [Link]

  • Bryden, F., et al. (2021). Disulfide re-bridging reagents for single-payload antibody-drug conjugates. Chemical Communications. [Link]

  • Chau, C. H., et al. (2019). Antibody-drug conjugates for cancer. The Lancet. [Link]

  • Abzena Ltd. (n.d.). Linking Antibody to Drug with ThioBridge™ Conjugation Technology for Better ADCs. HPCi Media. [Link]

  • Abzena Ltd. (n.d.). ThioBridge™: Antibody Drug Conjugation (ADC) Platform. Abzena. [Link]

  • Agilent Technologies, Inc. (2021). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Agilent. [Link]

  • Bargh, J. D., et al. (2019). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. UCL Discovery. [Link]

  • Outsourced Pharma. (2024). The Versatility Of ThioBridge Site-Specific Conjugation Technologies. Outsourced Pharma. [Link]

  • Strop, P. (2014). Antibody-drug conjugates: linking cytotoxic payloads to monoclonal antibodies. Protein & Cell. [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry. [Link]

  • Dennler, P., et al. (2014). A novel homogenous antibody-drug conjugate by site-specific conjugation on native antibody disulfide bonds. Bioconjugate Chemistry. [Link]

  • Bioprocess Online. (n.d.). ThioBridge - A Site-Specific Conjugation Technology For The Design And Manufacture Of Next-Generation ADCs. Bioprocess Online. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs. [Link]

  • Zhang, D., et al. (2018). [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies]. PubMed. [Link]

  • MDPI. (2023). Trends in the Development of Antibody-Drug Conjugates for Cancer Therapy. MDPI. [Link]

  • Springer Nature Experiments. (2022). Two-Dimensional Liquid Chromatography Coupled to High-Resolution Mass Spectrometry for the Analysis of ADCs. Springer Nature. [Link]

  • Royal Society of Chemistry. (2022). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. Chemical Science. [Link]

  • National Institutes of Health. (2021). Disulfide re-bridging reagents for single-payload antibody-drug conjugates. PMC. [Link]

  • PubMed. (2014). Bridging disulfides for stable and defined antibody drug conjugates. PubMed. [Link]

  • ResearchGate. (2015). ADC Analysis by Hydrophobic Interaction Chromatography. ResearchGate. [Link]

  • PubMed. (2021). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. PubMed. [Link]

  • National Institutes of Health. (2021). The Chemistry Behind ADCs. PMC. [Link]

  • Outsourced Pharma. (n.d.). Conjugating Antibody To Drug Using ThioBridge® Technology For Better ADCs. Outsourced Pharma. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 5-Sulfanylpyridine-3-carboxylic acid in aqueous buffers

Welcome to the technical support center for 5-Sulfanylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Sulfanylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the solubilization of this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility challenges in your experiments.

Understanding the Molecule: A Triprotic System

5-Sulfanylpyridine-3-carboxylic acid is a trifunctional molecule, and its solubility is intrinsically linked to the ionization state of its three key functional groups: a carboxylic acid, a pyridine nitrogen, and a sulfhydryl (thiol) group. This complex nature can lead to zwitterionic forms and pH-dependent solubility minima, often posing a challenge in experimental setups.

  • Carboxylic Acid (-COOH): The pKa is estimated to be in the range of 4.0 - 5.0 , similar to other pyridine carboxylic acids.

  • Pyridine Nitrogen (-N=): The pKa of the conjugate acid (pyridinium ion) is estimated to be around 5.2 .[1][2]

  • Thiol (-SH): The pKa is estimated to be approximately 6.6 , based on the pKa of thiophenol.[3][4]

These pKa values are crucial as they dictate the charge of the molecule at any given pH, which in turn governs its interaction with the aqueous solvent.

The Challenge: Zwitterions and Oxidation

The primary hurdles in solubilizing 5-Sulfanylpyridine-3-carboxylic acid are its potential to form a poorly soluble zwitterion at its isoelectric point (pI) and the susceptibility of its thiol group to oxidation.

  • Zwitterionic Precipitation: A zwitterion is a molecule with both positive and negative charges, resulting in a net neutral charge. For 5-Sulfanylpyridine-3-carboxylic acid, this is most likely to occur in the pH range between the pKa of the carboxylic acid and the pyridine nitrogen. At this pI, the molecule has minimal solubility in aqueous solutions.[5][6]

  • Thiol Oxidation: The sulfhydryl group is prone to oxidation, especially in neutral to alkaline aqueous buffers, leading to the formation of a disulfide-linked dimer. This dimer will have significantly different solubility properties and will no longer be the desired active compound.[3][7]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the solubilization of 5-Sulfanylpyridine-3-carboxylic acid.

FAQ 1: My compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What should I do?

Answer:

This is a common issue due to the zwitterionic nature of the molecule at neutral pH. The key is to adjust the pH of your buffer to a range where the molecule is predominantly in a charged state, which will enhance its solubility.

Causality: At pH 7.4, the carboxylic acid group (pKa ~4-5) will be deprotonated (negatively charged), and the thiol group (pKa ~6.6) will be partially deprotonated (negatively charged). The pyridine nitrogen (pKa ~5.2) will be deprotonated and neutral. This combination of charges can lead to the formation of a less soluble zwitterionic species.

Solution: pH Adjustment

You can increase the solubility by moving the pH away from the isoelectric point. You have two primary options:

  • Acidic Buffer (pH < 4.0): In this range, the carboxylic acid will be protonated (neutral), the pyridine nitrogen will be protonated (positively charged), and the thiol group will be protonated (neutral). The net positive charge will significantly increase solubility.

  • Alkaline Buffer (pH > 8.0): In this range, the carboxylic acid will be deprotonated (negatively charged), the pyridine nitrogen will be deprotonated (neutral), and the thiol group will be deprotonated (negatively charged). The net negative charge will also enhance solubility.

Experimental Protocol: pH-Based Solubilization

  • Weigh the desired amount of 5-Sulfanylpyridine-3-carboxylic acid.

  • Prepare a buffer of your choice (e.g., phosphate, citrate) at a concentration of 50-100 mM.

  • For acidic solubilization, adjust the buffer pH to ~3.0 with HCl.

  • For alkaline solubilization, adjust the buffer pH to ~8.5 with NaOH.

  • Add the compound to the pH-adjusted buffer and stir until dissolved. Sonication can be used to aid dissolution.

  • Once dissolved, you can carefully adjust the pH back towards your desired experimental pH. Be aware that the compound may precipitate if you get too close to its isoelectric point.

FAQ 2: I've managed to dissolve the compound, but my solution turns cloudy or I see a precipitate forming over time. What is happening?

Answer:

This is likely due to the oxidation of the thiol group to form a disulfide dimer, which may have lower solubility in your buffer. This process is accelerated at higher pH values and in the presence of oxygen.

Causality: The thiolate anion (S⁻), which becomes more prevalent as the pH increases above the thiol pKa (~6.6), is highly susceptible to oxidation. Dissolved oxygen in your buffer can facilitate this oxidation.

Solution: Use of Reducing Agents

To prevent oxidation, it is crucial to include a reducing agent in your buffer.

  • Dithiothreitol (DTT): A classic choice for maintaining reduced thiols. A final concentration of 1-5 mM is typically sufficient.

  • Tris(2-carboxyethyl)phosphine (TCEP): An excellent alternative to DTT. TCEP is odorless, more stable over a wider pH range, and less prone to air oxidation.[2][4][7] A final concentration of 1-5 mM is recommended.

Experimental Protocol: Preparation of a Stabilized Stock Solution

  • Prepare your desired buffer (e.g., 100 mM Phosphate buffer, pH 7.5).

  • Degas the buffer by sparging with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Add TCEP to a final concentration of 5 mM.

  • Add 5-Sulfanylpyridine-3-carboxylic acid to the desired concentration.

  • If the compound does not readily dissolve at this pH, first dissolve it in a small amount of degassed alkaline buffer (pH 8.5-9.0) containing TCEP, and then add it to your final buffer.

  • Store the stock solution under an inert atmosphere (e.g., in a vial flushed with nitrogen) and at 4°C for short-term storage or -20°C/-80°C for long-term storage.

FAQ 3: I need to use a near-neutral pH for my experiment, and pH adjustment is causing my compound to precipitate. Are there other options?

Answer:

Yes, if pH adjustment is not a viable option, you can use co-solvents to increase the solubility of the zwitterionic form.

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[8]

Solution: Co-solvents

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of compounds for in vitro assays.[9]

  • Ethanol: Another common co-solvent that can be effective.

Experimental Protocol: Co-solvent-Based Solubilization

  • Prepare a high-concentration stock solution of 5-Sulfanylpyridine-3-carboxylic acid in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • For your experiment, dilute this DMSO stock solution into your aqueous buffer. It is critical to keep the final concentration of DMSO in your assay as low as possible (typically <1%, and ideally <0.1%) to avoid artifacts in biological experiments.

  • When diluting, add the DMSO stock to the buffer dropwise while vortexing to prevent localized high concentrations that could cause precipitation.

  • Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Data Summary: Solubilization Strategies

StrategyPrincipleRecommended ConditionsProsCons
pH Adjustment Increase net chargepH < 4.0 or pH > 8.0High solubility achievableMay not be compatible with all experimental systems
Reducing Agents Prevent oxidation1-5 mM TCEP or DTTMaintains compound integrityDTT has an odor and is less stable than TCEP
Co-solvents Decrease solvent polarityDMSO or EthanolEffective for zwitterionic formPotential for solvent-induced artifacts in assays

Visualizing the Process

To better understand the decision-making process for solubilizing 5-Sulfanylpyridine-3-carboxylic acid, the following workflow can be used.

G start Start: Need to dissolve 5-Sulfanylpyridine-3-carboxylic acid check_pH Is the experimental pH flexible? start->check_pH pH_yes Adjust pH of buffer to < 4.0 or > 8.0 check_pH->pH_yes Yes pH_no Maintain desired pH check_pH->pH_no No add_reducing Add reducing agent (e.g., 1-5 mM TCEP) to prevent oxidation pH_yes->add_reducing pH_no->add_reducing check_solubility Is the compound soluble? add_reducing->check_solubility sol_yes Solution is ready for experiment check_solubility->sol_yes Yes sol_no Use a co-solvent (e.g., DMSO) check_solubility->sol_no No prepare_stock Prepare concentrated stock in 100% DMSO sol_no->prepare_stock dilute Dilute stock into final buffer (final DMSO <1%) prepare_stock->dilute dilute->sol_yes G cluster_A cluster_B cluster_C A pH < 4 (Net Charge: +1) Soluble B pH 4-6 (Zwitterionic) Poorly Soluble A->B pKa ~4-5 C pH > 7 (Net Charge: -1 to -2) Soluble B->C pKa ~6.6 imgA imgA imgB imgB imgC imgC

Caption: Predominant ionic forms of 5-Sulfanylpyridine-3-carboxylic acid at different pH ranges.

References

  • Niacin - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]

  • Thiophenol - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Thiophénol — Wikipédia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • 15.6: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022, July 20). Retrieved February 14, 2026, from [Link]

  • Pyridine | C5H5N - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • pH-dependent structure of thiophenol in aqueous solution, pKa according... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Why pyridine is acidic? : r/OrganicChemistry - Reddit. (2024, June 27). Retrieved February 14, 2026, from [Link]

  • Guest molecules containing nitrogen atom(s). a The pKa values of... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Zwitterions and pH-dependent solubility. (n.d.). Retrieved February 14, 2026, from [Link]

  • pKaH of pyridine versus other imines - Chemistry Stack Exchange. (2015, April 5). Retrieved February 14, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.). Retrieved February 14, 2026, from [Link]

  • Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed. (2020, July 3). Retrieved February 14, 2026, from [Link]

  • Solubility-Modifying Power of Zwitterionic Salts - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Amino acid - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV. (1991, October 31). Retrieved February 14, 2026, from [Link]

  • Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. (2022, December 11). Retrieved February 14, 2026, from [Link]

  • (PDF) Synthesis of gold nanoparticles in aqueous solutions not containing additional interfering components using sulfite method: the effect of thiol-containing acid additives - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT - Washington State University. (n.d.). Retrieved February 14, 2026, from [Link]

  • (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels - MDPI. (2018, September 2). Retrieved February 14, 2026, from [Link]

  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? - Quora. (2020, September 28). Retrieved February 14, 2026, from [Link]

  • How do thiol groups act as reducing agents? - Chemistry Stack Exchange. (2017, May 4). Retrieved February 14, 2026, from [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). Retrieved February 14, 2026, from [Link]

  • Carboxylic acid - Properties, Structure, Reactions - Britannica. (2026, January 22). Retrieved February 14, 2026, from [Link]

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? | ResearchGate. (2019, September 5). Retrieved February 14, 2026, from [Link]

  • Carboxylic acid - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6 - Matrix Fine Chemicals. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridinecarboxylic acid - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • pKa values. (n.d.). Retrieved February 14, 2026, from [Link]

  • pKa Chart - Utah Tech University. (n.d.). Retrieved February 14, 2026, from [Link]

  • pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2-Mercaptonicotinic Acid | C6H5NO2S - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pka Data Compiled by R. Williams Page-1: Index | PDF - Scribd. (n.d.). Retrieved February 14, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • Electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid catalyzed by bio-inspired NiMn layered double hydroxide - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating 5-Sulfanylpyridine-3-carboxylic Acid Reactivity

Executive Summary: The "Trojan Horse" Reagent 5-Sulfanylpyridine-3-carboxylic acid (also known as 5-mercaptonicotinic acid) is a deceptive building block. While it appears to be a simple bifunctional scaffold, it possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Reagent

5-Sulfanylpyridine-3-carboxylic acid (also known as 5-mercaptonicotinic acid) is a deceptive building block. While it appears to be a simple bifunctional scaffold, it possesses a "dual-personality" reactivity profile that frequently derails standard workflows.

The core challenge lies in the thiol (-SH) group at the C5 position. It is a soft nucleophile that is significantly more reactive than the carboxylic acid or the pyridine nitrogen. Without rigorous control, it causes three primary failure modes:

  • Oxidative Dimerization: Formation of insoluble disulfides.

  • Chemo-selectivity Errors: Formation of thioesters during amide coupling.

  • Catalytic Poisoning: Irreversible binding to transition metals (Pd, Pt, Rh).

This guide provides the protocols required to neutralize these threats.

Module 1: The Oxidation Trap (Storage & Handling)

User Issue: "My clear stock solution turned cloudy/yellow within hours."

Diagnosis: You are witnessing oxidative dimerization . The thiol group (-SH) has oxidized to form a disulfide bond (-S-S-), creating a dimer. This is accelerated by basic pH (which generates the thiolate anion,


) and trace dissolved oxygen.
Troubleshooting Q&A

Q: Can I just filter off the solid and use the liquid? A: No. The stoichiometry of your reaction is now compromised. The solid is the dimerized product, and the remaining liquid likely has a lower concentration of your starting material than calculated.

Q: How do I reverse this if it has already happened? A: You can reduce the disulfide back to the monomer using TCEP (Tris(2-carboxyethyl)phosphine) . Unlike DTT or


-mercaptoethanol, TCEP is effective over a wider pH range (1.5–8.5) and does not contain thiols that could compete in subsequent reactions.
Protocol: Inert Preparation of Stock Solutions

Objective: Prepare a stable 100 mM stock solution without dimerization.

  • Solvent Prep: Sparge anhydrous DMSO or DMF with Argon for 15 minutes.

  • Dissolution: Add 5-Sulfanylpyridine-3-carboxylic acid to the vial under a cone of Argon.

  • Additive: Add 1.1 equivalents of TCEP-HCl if the downstream reaction tolerates phosphines.

  • Storage: Seal with a septum and Parafilm. Store at -20°C.

Visualization: Oxidation & Prevention Workflow

OxidationPathway Start 5-Sulfanylpyridine-3-COOH (Monomer) Dimer Disulfide Dimer (Precipitate/Impurity) Start->Dimer Oxidation Oxygen Dissolved O2 (Air) Oxygen->Dimer Base Base (pH > 7) Base->Dimer Accelerates Dimer->Start Reduction TCEP TCEP Treatment TCEP->Start

Figure 1: The reversible cycle of oxidative dimerization. TCEP breaks the disulfide bond, restoring the active monomer.

Module 2: The Coupling Conundrum (Amide Synthesis)

User Issue: "I tried to couple an amine to the carboxylic acid using EDC/NHS, but I got low yield and multiple spots on TLC."

Diagnosis: You likely formed a Thioester instead of (or in addition to) your desired Amide. The thiol group is a better nucleophile than your amine. It attacked the activated ester (O-acylisourea) first, effectively "stealing" the acyl group.

Troubleshooting Q&A

Q: Can I just add more amine to outcompete the thiol? A: Unlikely. The thiolate is kinetically faster. Furthermore, the thioester is an "activated" species that might eventually react with the amine (Native Chemical Ligation), but this is uncontrolled and often leads to oligomerization or side products.

Q: What is the definitive fix? A: Protection. You must mask the thiol before activating the carboxylic acid. The Trityl (Trt) group is the gold standard here because it is bulky (steric protection) and acid-labile.

Protocol: S-Trityl Protection Strategy

Objective: Protect the thiol to allow selective amide coupling.

Step 1: Protection

  • Dissolve 5-Sulfanylpyridine-3-carboxylic acid (1 eq) in DCM/DMF (1:1).

  • Add Trityl Chloride (Trt-Cl) (1.1 eq) and DIPEA (2.0 eq).

  • Stir at RT for 2 hours.

  • Result: The thiol is now S-Trt protected. The COOH remains free.

Step 2: Coupling

  • Proceed with standard EDC/NHS or HATU coupling to your amine.

  • Note: The bulky Trityl group also prevents catalyst poisoning if you are doing Suzuki couplings later.

Step 3: Deprotection

  • Treat the purified product with TFA/TIPS/H2O (95:2.5:2.5).

  • Critical: TIPS (Triisopropylsilane) acts as a scavenger for the trityl cation.[1] Without it, the trityl group will re-attach to the pyridine nitrogen or other nucleophiles.

Visualization: Thiol Interference Mechanism

CouplingInterference Substrate Activated Carboxylic Acid (NHS Ester) Thiol Intramolecular/Intermolecular Thiol Attack Substrate->Thiol Fast (Kinetic) Amine Target Amine (R-NH2) Substrate->Amine Slow (Without Protection) Thioester Side Product: Thioester Thiol->Thioester Amide Desired Product: Amide Amine->Amide Thioester->Amide Native Chemical Ligation (Uncontrolled)

Figure 2: The kinetic competition between Thiol (red path) and Amine (green path). Protection blocks the red path.

Module 3: The Catalyst Killer (Cross-Couplings)

User Issue: "My Suzuki coupling failed completely. The Palladium turned into a black precipitate immediately."

Diagnosis: Catalyst Poisoning. Thiols and Pyridines are notorious ligands for soft metals like Palladium (Pd). The sulfur atom binds irreversibly to the Pd center, displacing the phosphine ligands required for the catalytic cycle. This shuts down the reaction (oxidative addition/reductive elimination).

Data: Catalyst Compatibility Matrix
Functional Group StatePd-Catalysis CompatibilityMechanism of Failure
Free Thiol (-SH) 0% (Fail) Irreversible coordination to Pd(0)/Pd(II).
Disulfide (-S-S-) 20-40% (Poor) S-S bond can insert into Pd (oxidative addition), fragmenting the catalyst.
S-Trityl (-S-Trt) 90% (Excellent) Steric bulk prevents Sulfur from approaching the metal center.
S-Methyl (-S-Me) 80% (Good) Prevents poisoning, but deprotection is difficult/impossible.
Protocol: Rescue Strategy for Metal Catalysis

If you must perform a cross-coupling (e.g., Suzuki, Sonogashira) on this scaffold:

  • Mandatory Protection: Use the S-Trityl derivative described in Module 2.

  • Catalyst Choice: Use "hot" catalysts with bulky ligands that resist displacement.

    • Recommended:Pd(dppf)Cl2 or XPhos Pd G2 .

    • Avoid: Pd(PPh3)4 (Tetrakis) – the triphenylphosphine ligands are too easily displaced by sulfur.

  • Base Selection: Use inorganic bases like K3PO4 or Cs2CO3 . Avoid strong organic amine bases which can coordinate to the metal.

Visualization: The Poisoning Cycle

CatalystPoisoning ActiveCat Active Catalyst L-Pd(0) PoisonedCat Poisoned Complex Pd-S-Pyridine ActiveCat->PoisonedCat Irreversible Binding Reaction Cross-Coupling Cycle ActiveCat->Reaction Normal Operation Thiol Free Thiol (-SH) Poison Thiol->PoisonedCat PoisonedCat->Reaction BLOCKED Reaction->ActiveCat

Figure 3: Catalyst poisoning mechanism. The thiol creates a thermodynamic sink (Poisoned Complex) that removes the catalyst from the active cycle.

References

  • Catalyst Poisoning Mechanisms

    • BenchChem Technical Support. (2025).[2] "Catalyst Poisoning in Reactions with Pyridine Substrates." Retrieved from

    • StudySmarter. (2024).[3] "Catalyst Poisoning: Palladium & Platinum."[3][4] Retrieved from

  • Thiol Protection Strategies

    • Thieme Connect. "Chapter 5: Thiol Protecting Groups." Synthesis of Peptides and Peptidomimetics.[5] Retrieved from

    • ResearchGate Discussion. (2022).[1] "How to protect thiol group? Trityl group protocols." Retrieved from

  • Reactivity of Carboxylic Acid Derivatives

    • Chemistry LibreTexts. (2024).[3] "11.4: The Relative Reactivity of Carboxylic Acid Derivatives." Retrieved from

  • Specific Reactivity of Mercaptonicotinic Acid

    • National Institutes of Health (PMC). "Preactivated thiomers: evaluation of gastroretentive minitablets (Pectin-Cysteine-2-Mercaptonicotinic Acid)." Retrieved from

    • ChemBK. (2024).[3] "2-Mercaptonicotinic acid Physical Properties and pKa." Retrieved from

Sources

Troubleshooting

optimizing molar coupling ratios for protein labeling

Technical Support Center: Protein Labeling Optimization Status: Active | Ticket Priority: High | Specialist: Senior Application Scientist Introduction: The "More is Better" Fallacy Welcome to the technical support center...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Protein Labeling Optimization Status: Active | Ticket Priority: High | Specialist: Senior Application Scientist

Introduction: The "More is Better" Fallacy

Welcome to the technical support center. If you are here, you are likely facing one of two extremes: your protein has precipitated out of solution, or your downstream assay is showing weak signal despite a "standard" 20-fold excess reaction.

In protein conjugation, the molar coupling ratio (dye-to-protein ratio) is the single most critical variable governing the Degree of Labeling (DOL) . There is no universal "magic number." A 20x excess of NHS-ester might be perfect for a polyclonal antibody but could instantly precipitate a hydrophobic enzyme.

This guide replaces guesswork with a self-validating titration workflow to determine the empirical "sweet spot" for your specific construct.

Module 1: The Core Logic (FAQ)

Q: Why can't I just use a standard 10:1 molar excess for everything? A: Because reaction kinetics are governed by competition, not just stoichiometry. In amine-reactive chemistries (e.g., NHS-esters), two reactions compete:

  • Aminolysis: The dye reacts with a lysine on your protein (Desirable).

  • Hydrolysis: The dye reacts with water and becomes inert (Undesirable).

If your protein is dilute (<1 mg/mL), hydrolysis wins, requiring a massive molar excess (50x+) to achieve the same DOL that a 5x excess would achieve at high concentration (>5 mg/mL). Furthermore, "sticky" hydrophobic dyes (like TRITC or certain Cy-dyes) will aggregate proteins if the DOL exceeds a critical threshold (usually 4-6 dyes/protein).

Q: What is the target DOL? A:

  • Antibodies (IgG): Target DOL 2–4. (Below 2 = weak signal; Above 6 = quenching/precipitation).

  • Enzymes/Proteins: Target DOL 1–2. (Higher labeling often occludes active sites).

  • Streptavidin: Target DOL 3–5.

Module 2: Troubleshooting Workflow

Use this decision matrix to diagnose your current labeling issue.

LabelingTroubleshooting Start Issue: Poor Labeling Result CheckDOL Step 1: Calculate DOL (Beer-Lambert Law) Start->CheckDOL Precipitation Protein Precipitated? CheckDOL->Precipitation Visible Solid LowSignal DOL < 1.0 (Under-labeled) CheckDOL->LowSignal Clear Solution HighDOL DOL > 6.0 (Over-labeled) CheckDOL->HighDOL Clear Solution Sol_Hydrophobic Cause: Dye Aggregation Action: Use Sulfonated Dye or Add 50% Glycerol Precipitation->Sol_Hydrophobic Sol_Conc Cause: Hydrolysis Dominating Action: Conc. Protein to >2mg/mL or Increase Ratio LowSignal->Sol_Conc Sol_pH Cause: pH < 8.0 (NHS) Action: Adjust Buffer to pH 8.3-8.5 LowSignal->Sol_pH Sol_Quench Cause: Fluorophore Quenching Action: Reduce Ratio by 50% HighDOL->Sol_Quench

Figure 1: Diagnostic logic flow for protein labeling optimization. Determine the root cause based on physical state and calculated DOL.

Module 3: Specific Scenarios & Solutions

Scenario A: "I labeled my antibody, but it no longer binds the antigen."

  • Diagnosis: Steric hindrance or active-site modification. You likely over-labeled lysines in the CDR (Complementarity-Determining Region).

  • Solution:

    • Reduce DOL: Aim for a DOL of 1.5–2.0.

    • Switch Chemistry: Move from random Lysine labeling (NHS) to site-specific Cysteine labeling (Maleimide) or Glycan labeling (Hydrazide) to direct the label away from the binding site.

Scenario B: "My protein precipitates immediately upon adding the dye."

  • Diagnosis: The dye is too hydrophobic. Adding multiple non-polar molecules to a protein surface collapses its hydration shell.

  • Solution:

    • Dissolve Dye Correctly: Ensure the dye is fully dissolved in dry DMSO/DMF before adding to the aqueous protein.

    • Add Dye Slowly: Do not dump the dye in. Add it dropwise while vortexing gently.

    • Use "Sulfonated" Dyes: Switch to Alexa Fluor 488 or Sulfo-Cy5, which have charged groups to maintain solubility.

Scenario C: "I have very little protein (50 µg at 0.5 mg/mL)."

  • Diagnosis: Low concentration favors hydrolysis over conjugation.

  • Solution: Do not simply add more dye (this ruins purification).

    • Concentrate: Use a spin concentrator to reach at least 2 mg/mL.

    • Reaction Volume: Perform the reaction in the smallest possible volume (e.g., 20–50 µL) to keep local concentrations high.

Module 4: The Optimization Protocol (The "Ladder")

Do not rely on a single data point. Run a small-scale "ladder" experiment to generate a standard curve for your specific protein/dye combination.

Reagents:

  • Target Protein (normalized to 2 mg/mL in PBS, pH 7.2–7.4).

  • Reactive Dye (10 mM in anhydrous DMSO).

  • 1 M Sodium Bicarbonate (pH 8.5).

Workflow:

  • Aliquot: Prepare 4 tubes, each containing 50 µg of protein (25 µL).

  • Buffer: Add 2.5 µL of 1 M Bicarbonate to each tube (raises pH to ~8.3 for NHS reaction).

  • Titrate: Add dye to achieve the following molar excesses:

    • Tube 1: 5x excess

    • Tube 2: 10x excess

    • Tube 3: 20x excess

    • Tube 4: 50x excess

  • Incubate: 1 hour at Room Temperature (RT) in the dark.

  • Quench: Add Tris or Glycine (final 100 mM) to stop the reaction.

  • Purify: Use Zeba spin columns or dialysis to remove unreacted dye.

  • Measure: Read A280 and A_dye (absorbance max of the dye).[1][2][3]

Self-Validation: Plot Molar Excess (X-axis) vs. DOL (Y-axis) . Choose the condition that yields the target DOL (e.g., ~3.0 for IgG) without precipitation.

Module 5: Data & Calculations

Starting Recommendations by Chemistry
ChemistryTarget ResiduepH OptimumTypical Excess (IgG)Typical Excess (Enzyme)
NHS-Ester Lysine (Amine)8.2 – 8.510x – 20x5x – 10x
Maleimide Cysteine (Thiol)7.0 – 7.22x – 5x1.5x – 3x
Isothiocyanate Lysine (Amine)9.0 – 9.520x – 50x10x – 20x
The Golden Formula: Calculating DOL

You must correct for the dye's absorbance at 280 nm, otherwise, you will overestimate the protein concentration.


[2]


  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absorbance of conjugate at 280 nm.[1][2]
    
  • 
     : Absorbance of conjugate at dye's max wavelength (e.g., 495 nm for FITC).[1]
    
  • CF (Correction Factor) :

    
     of the dye / 
    
    
    
    of the dye (See manufacturer datasheet).[4]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Molar extinction coefficient.[1]
    

References

  • Cytiva. (2016).[5][6] Affinity Chromatography Vol. 1: Antibodies. Retrieved from [Link]

  • Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[7] Academic Press. (Standard field text for chemical mechanism validation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 5-Sulfanylpyridine-3-carboxylic Acid Conjugates: A Thione-Based Linker Platform for Next-Generation Biotherapeutics

For researchers, scientists, and drug development professionals at the forefront of creating targeted therapeutics, the stability of the linker connecting a targeting moiety to a payload is a critical determinant of both...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of creating targeted therapeutics, the stability of the linker connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. In the landscape of bioconjugation, particularly for antibody-drug conjugates (ADCs), the search for robust and stable linker technologies is a continuous endeavor. This guide provides an in-depth technical comparison of conjugates formed using a thione-based linker derived from 5-Sulfanylpyridine-3-carboxylic acid against the industry-standard maleimide-based linkers. We will delve into the underlying chemical principles governing their stability, present supporting data from analogous systems, and provide detailed experimental protocols for assessing conjugate stability.

The Critical Role of Linker Stability in Bioconjugate Performance

The linker in a bioconjugate, such as an ADC, is far more than a simple tether. It must be sufficiently stable to withstand the physiological conditions of the systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and a diminished therapeutic window.[1] Conversely, the linker must be designed to release the payload at the target site, often within the cell, to exert its therapeutic effect.[2] The balance between stability in circulation and timely cleavage at the target is a key challenge in ADC design.

The Instability of Maleimide-Based Linkers: The Retro-Michael Reaction

Maleimide-based linkers have been a mainstay in bioconjugation due to their high reactivity and specificity towards thiol groups, such as those found in cysteine residues of antibodies.[3][4] The conjugation occurs via a Michael addition reaction, forming a thioether bond. However, it is now well-established that this linkage can be unstable under physiological conditions. The primary mechanism of this instability is the retro-Michael reaction, which is the reverse of the conjugation reaction.[4][5][6] This can lead to the deconjugation of the payload, which can then be transferred to other circulating proteins containing free thiols, such as albumin, leading to systemic toxicity.[5][6]

Several next-generation maleimides have been developed to address this instability, often by promoting the hydrolysis of the succinimide ring to a more stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[4][7][8][9]

5-Sulfanylpyridine-3-carboxylic Acid: A Platform for Stable Thione-Based Conjugates

While direct comparative stability data for conjugates of 5-Sulfanylpyridine-3-carboxylic acid is not extensively available in peer-reviewed literature, we can infer its potential for forming highly stable conjugates by examining the chemistry of analogous vinylpyridine systems. The conjugation of thiols to vinylpyridines also proceeds via a Michael addition, forming a stable pyridyl thioether linkage.[10] The proposed linker would utilize the carboxylic acid functionality for attachment to the payload or a spacer, while the sulfanyl group would be the point of conjugation to the protein.

The key difference lies in the nature of the resulting thioether bond. The aromaticity and electronic properties of the pyridine ring in a pyridyl thioether are believed to contribute to a more stable linkage compared to the succinimide thioether formed from a maleimide reaction.

Comparative Stability Analysis: Pyridyl Thioether vs. Maleimide Adducts

While a direct head-to-head comparison with 5-Sulfanylpyridine-3-carboxylic acid conjugates is not available, studies on similar vinylheteroarene-based linkers have demonstrated their superior stability compared to maleimide-based conjugates in human plasma.[11]

Linker TypeConjugation ChemistryResulting LinkageKey Stability FeatureReference
Maleimide-based Michael AdditionSuccinimide ThioetherProne to retro-Michael reaction, leading to payload loss.[4][5][4][5]
Next-Gen Maleimide Michael AdditionHydrolyzed Succinimide ThioetherRing-hydrolysis prevents retro-Michael reaction, increasing stability.[4][7][4][7]
Pyridyl Thioether (from Vinylpyridine) Michael AdditionPyridyl ThioetherThe aromatic nature of the pyridine ring is hypothesized to create a more stable thioether bond.[10][11]

Experimental Protocols for Assessing Conjugate Stability

To empirically determine and compare the stability of different bioconjugates, a robust in vitro plasma stability assay is essential.[1][5][12]

Protocol: In Vitro Plasma Stability Assay

Objective: To quantify the stability of a bioconjugate in plasma over time by measuring the amount of intact conjugate and released payload.

Materials:

  • Bioconjugate of interest (e.g., ADC)

  • Control conjugate (e.g., maleimide-based ADC)

  • Human or mouse plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments: LC-MS and/or HIC-HPLC

Methodology:

  • Incubation:

    • Dilute the bioconjugate and control conjugate to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma/conjugate mixture.

    • Immediately quench any reaction by flash-freezing the aliquot in liquid nitrogen and store at -80°C until analysis.

  • Sample Analysis by LC-MS (for released payload):

    • Thaw the plasma samples and precipitate the proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of free payload that has been released from the conjugate.[4][13][14]

  • Sample Analysis by HIC-HPLC (for Drug-to-Antibody Ratio - DAR):

    • Thaw the plasma samples.

    • Analyze the samples using a Hydrophobic Interaction Chromatography (HIC) column coupled to a UV detector.[15][16][17][18]

    • HIC separates the different drug-loaded species of the ADC based on their hydrophobicity.

    • The average DAR can be calculated from the relative peak areas of the different species. A decrease in the average DAR over time indicates payload loss.[15][16][17][18]

Visualizing the Chemical Principles

Conjugation and Instability Pathways

Figure 1. Comparison of Maleimide and Vinylpyridine Conjugation and Stability cluster_maleimide Maleimide Pathway cluster_vinylpyridine Vinylpyridine Pathway (Analogous to 5-Sulfanylpyridine-3-carboxylic acid) Maleimide Maleimide Adduct Succinimide Thioether (Unstable) Maleimide->Adduct + Thiol (Michael Addition) Thiol Protein-SH Hydrolyzed Succinamic Acid Thioether (Stable) Adduct->Hydrolyzed Hydrolysis Retro Retro-Michael Product (Deconjugated) Adduct->Retro Retro-Michael Reaction Vinylpyridine Activated Vinylpyridine PyridylAdduct Pyridyl Thioether (Hypothesized Stable) Vinylpyridine->PyridylAdduct + Thiol (Michael Addition) Thiol2 Protein-SH

Caption: Comparison of Maleimide and Vinylpyridine Conjugation Pathways.

Experimental Workflow for Stability Assessment

Figure 2. Workflow for In Vitro Plasma Stability Assessment Start Start: ADC Incubation in Plasma at 37°C Timepoints Collect Aliquots at Time Points (0, 6, 24, 48, 96, 168h) Start->Timepoints Quench Flash Freeze to Quench Reaction Timepoints->Quench Analysis Analysis Quench->Analysis LCMS LC-MS Analysis (Free Payload Quantification) Analysis->LCMS HIC HIC-HPLC Analysis (DAR Determination) Analysis->HIC Data Data Interpretation: Compare Payload Release and DAR Decrease Over Time LCMS->Data HIC->Data

Caption: Workflow for In Vitro Plasma Stability Assessment.

Conclusion and Future Outlook

The inherent instability of traditional maleimide-based linkers, primarily due to the retro-Michael reaction, presents a significant challenge in the development of safe and effective bioconjugates. While next-generation maleimides have shown improvements, the exploration of entirely new linker chemistries is crucial for advancing the field.

Although direct experimental data for 5-Sulfanylpyridine-3-carboxylic acid conjugates is limited in the public domain, the underlying chemistry of analogous vinylpyridine systems suggests that pyridyl thioether linkages hold significant promise for enhanced stability. The aromatic nature of the pyridine ring is expected to result in a more robust bond compared to the succinimide thioether of maleimide adducts.

Further research is warranted to synthesize and directly compare the stability of conjugates derived from 5-Sulfanylpyridine-3-carboxylic acid with both traditional and next-generation maleimide linkers. Such studies, employing rigorous analytical methodologies as outlined in this guide, will be instrumental in validating this promising new class of linkers and paving the way for the development of more stable and effective targeted therapies.

References

  • Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. (2025, November 26). SigutLabs. Retrieved February 14, 2026, from [Link]

  • Use of mass spectrometry to assess plasma stability of ADCs. (n.d.). LabRulez LCMS. Retrieved February 14, 2026, from [Link]

  • Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. (2018, April 24). ACS Publications. Retrieved February 14, 2026, from [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017, August 3). ACS Publications. Retrieved February 14, 2026, from [Link]

  • ADC stability in plasma and serum via mass spectrometry. (n.d.). Sterling Pharma Solutions. Retrieved February 14, 2026, from [Link]

  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024, October 15). Agilent. Retrieved February 14, 2026, from [Link]

  • Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. (n.d.). AACR Journals. Retrieved February 14, 2026, from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 14, 2026, from [Link]

  • 1,6-Elimination of p-aminobenzyl ethers (A). Conjugates of... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. (2018, January 25). ACS Publications. Retrieved February 14, 2026, from [Link]

  • HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. (n.d.). CellMosaic. Retrieved February 14, 2026, from [Link]

  • Pyridinium Salts: From synthesis to reactivity and applications. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymers of a Protein-Based Hydrogel. (n.d.). eGrove. Retrieved February 14, 2026, from [Link]

  • Pyridinium salts: From synthesis to reactivity and applications. (2018, February 7). NOVA Research Portal. Retrieved February 14, 2026, from [Link]

  • (a) Previous work using monovinylpyridine or maleimide linkers for the... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (2018, January 30). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]

  • Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. (2017, May 3). PubMed. Retrieved February 14, 2026, from [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). MDPI. Retrieved February 14, 2026, from [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023, April 13). PubMed. Retrieved February 14, 2026, from [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2025, December 30). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019, June 21). PMC. Retrieved February 14, 2026, from [Link]

  • Unraveling the stability of plasma proteins upon interaction of synthesized uridine products: biophysical and molecular dynamics approach. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of 5-Sulfanylpyridine-3-carboxylic Acid Derivatives

For drug development professionals and medicinal chemists, the pyridine-3-carboxylic acid scaffold is a cornerstone of molecular design. The introduction of a sulfanyl group at the 5-position opens up a rich chemical spa...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the pyridine-3-carboxylic acid scaffold is a cornerstone of molecular design. The introduction of a sulfanyl group at the 5-position opens up a rich chemical space for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, the successful synthesis of novel 5-sulfanylpyridine-3-carboxylic acid derivatives is only the first step. Rigorous and systematic characterization is paramount to confirm structure, assess purity, and establish a foundation for further biological evaluation.

This guide provides a comprehensive framework for the characterization of these derivatives. We will move beyond a simple checklist of techniques, delving into the causality behind the experimental workflow and offering insights gleaned from years of practical experience. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in your results.

The Strategic Workflow for Characterization

Here, we present a robust workflow that ensures both efficiency and scientific integrity.

Characterization_Workflow cluster_characterization Characterization Cascade Crude Crude Product TLC_HPLC Initial Purity Screen (TLC / HPLC-UV) Crude->TLC_HPLC Initial Check Purified Purified Compound MS Molecular Weight (LC-MS / HRMS) Purified->MS Step 1 TLC_HPLC->Purified Guide Purification NMR Structural Elucidation (¹H & ¹³C NMR) MS->NMR Step 2 IR Functional Group ID (FTIR) NMR->IR Step 3 Final_Purity Final Purity Assay (Quantitative HPLC) IR->Final_Purity Step 4 EA Elemental Analysis (CHN/S) Final_Purity->EA Confirmation

Caption: A typical workflow for the purification and characterization of novel chemical entities.

Part 1: Initial Purity Assessment and Structural Confirmation

Before committing to extensive spectroscopic analysis, it is crucial to have a preliminary understanding of the compound's purity and molecular weight. This is most efficiently achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides two critical pieces of information simultaneously: a retention time (tR) from the HPLC, which gives an indication of polarity and purity, and a mass-to-charge ratio (m/z) from the MS, which should correspond to the expected molecular weight of the derivative.

Why this is our first step: An early LC-MS run can immediately signal if the desired reaction occurred. A clean chromatogram with a dominant peak at the correct mass provides the confidence to proceed. Conversely, a complex chromatogram or the absence of the target mass indicates that further purification or a revised synthetic strategy is necessary, saving valuable time and resources.

Experimental Protocol: Analytical LC-MS

  • Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. Rationale: The carboxylic acid and pyridine nitrogen can be protonated (positive mode) or the carboxylic acid deprotonated (negative mode).

    • Mass Range: 100 - 1000 m/z.

    • Data Analysis: Look for [M+H]⁺ in positive mode and [M-H]⁻ in negative mode.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, HRMS is the gold standard. It provides a highly accurate mass measurement (typically to four decimal places), allowing for the calculation of a molecular formula.

Trustworthiness: While nominal mass from a standard MS can be ambiguous, an HRMS result that matches the calculated mass to within 5 ppm provides extremely strong evidence for the proposed structure. For example, a calculated mass of 245.0358 for C₁₁H₉NO₂S₂ should be confirmed by an experimental value such as 245.0355.

Part 2: Definitive Structural Elucidation

With the molecular formula confirmed, the next phase is to piece together the atomic connectivity using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for determining the precise structure of an organic molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to one another (through splitting patterns), and their relative quantities (through integration).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Expertise in Action: For 5-sulfanylpyridine-3-carboxylic acid derivatives, the aromatic region of the ¹H NMR is particularly diagnostic. The protons on the pyridine ring will appear as distinct signals. For instance, a derivative with a substituent on the sulfur atom will typically show three aromatic signals corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. The chemical shifts and coupling constants of these protons are highly sensitive to the nature of the S-substituent, making NMR an excellent tool for comparative analysis.[1][2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Rationale: DMSO-d₆ is often preferred as it can solubilize both the acidic parent compound and many of its less polar derivatives, and the acidic proton of the carboxylic acid is often visible.

  • Acquisition:

    • Record a ¹H NMR spectrum.

    • Record a ¹³C NMR spectrum.

    • Consider advanced experiments like COSY or HSQC if the structure is complex or ambiguous.

  • Data Analysis:

    • Assign all peaks to their corresponding protons and carbons.

    • Confirm that the integration of the ¹H spectrum matches the number of protons in the proposed structure.

    • Verify that the number of signals in the ¹³C spectrum matches the number of unique carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[3] While NMR provides the skeletal map, IR confirms the presence of the "decorations" on that skeleton.

Key Diagnostic Peaks:

  • O-H Stretch (Carboxylic Acid): A very broad peak, typically from 2500-3300 cm⁻¹.[3]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[3]

  • C=C/C=N Stretches (Aromatic Ring): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • S-H Stretch (Thiol): If the thiol is unsubstituted, a weak peak may be observed around 2550-2600 cm⁻¹. This peak will be absent in S-substituted derivatives.

Part 3: Comparative Data Analysis

To illustrate the power of this characterization workflow, let's compare two hypothetical derivatives: the parent acid and its S-benzyl derivative. The data presented below is representative of what a researcher would expect to find.

ParameterDerivative A: 5-Sulfanylpyridine-3-carboxylic acidDerivative B: 5-(Benzylthio)pyridine-3-carboxylic acidRationale for Difference
Formula C₆H₅NO₂SC₁₃H₁₁NO₂SAddition of a C₇H₆ moiety.
MW 155.18245.29Increased mass due to the benzyl group.
[M+H]⁺ 156.0246.1Expected protonated molecule in ESI-MS.
¹H NMR (DMSO-d₆) ~8.9 (s, 1H), ~8.5 (s, 1H), ~8.0 (s, 1H), ~4.0 (br s, 1H, SH)~9.0 (s, 1H), ~8.6 (s, 1H), ~8.1 (s, 1H), ~7.3 (m, 5H), ~4.3 (s, 2H)Disappearance of the SH proton; appearance of benzylic CH₂ and phenyl protons.
IR (cm⁻¹) ~2550 (weak, S-H), ~1710 (C=O), ~2800-3200 (broad, O-H)Absent, ~1715 (C=O), ~2800-3200 (broad, O-H)The key difference is the absence of the S-H stretch in Derivative B.
HPLC tR (min) 2.14.5The benzyl group significantly increases hydrophobicity, leading to a longer retention time on a C18 column.

This comparative table clearly demonstrates how each analytical technique provides a unique piece of the puzzle, and how changes in chemical structure lead to predictable and measurable changes in the data.

Structure_Property cluster_structure Structural Modification cluster_data Observable Data Shift Parent Parent Thiol (R = H) Derivative S-Substituted (e.g., R = Benzyl) Parent->Derivative Alkylation NMR_Shift ¹H NMR: - SH signal disappears - New R-group signals appear Derivative->NMR_Shift IR_Shift FTIR: - S-H peak (~2550 cm⁻¹) vanishes Derivative->IR_Shift HPLC_Shift HPLC tR: - Retention time increases (more hydrophobic) Derivative->HPLC_Shift MS_Shift Mass Spec: - Molecular weight increases by mass of R-group Derivative->MS_Shift

Caption: Correlation between S-substitution and resulting shifts in analytical data.

Conclusion

The characterization of novel 5-sulfanylpyridine-3-carboxylic acid derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following a logical workflow—starting with LC-MS for an initial assessment, moving to HRMS and NMR for definitive structural elucidation, and using IR and quantitative HPLC for functional group confirmation and purity assessment—researchers can build an unassailable data package for their compounds. This rigorous approach not only ensures scientific accuracy but also accelerates the drug discovery and development pipeline by providing a solid foundation of data upon which all future studies are built.

References

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. Available at: [Link]

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ACS Publications. Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available at: [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • UV spectrum of 2-mercaptonicotinic.acid (2MNA). (a) monomer (blue);... ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

  • Synthesis of nicotinic acid derivative 5a. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. Available at: [Link]

  • Preparation of pyridine carboxylic acids. Google Patents.
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  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

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Validation

Comparative Guide: Acidity of Thiocarboxylic Acids vs. Carboxylic Acids

[1] Executive Summary In the design of bioisosteres and prodrugs, the substitution of oxygen with sulfur—moving from a carboxylic acid ( ) to a thiocarboxylic acid ( )—fundamentally alters the physicochemical profile of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of bioisosteres and prodrugs, the substitution of oxygen with sulfur—moving from a carboxylic acid (


) to a thiocarboxylic acid (

)—fundamentally alters the physicochemical profile of the molecule.

The Core Finding: Thiocarboxylic acids are significantly more acidic than their carboxylic counterparts in aqueous solution, typically by 1.5 to 2.0


 units.

This guide analyzes the thermodynamic and quantum mechanical drivers of this acidity difference, provides validated experimental protocols for accurate


 determination (overcoming the common pitfall of oxidative instability), and outlines the implications for drug design.

Theoretical Framework: The "Why" Behind the Acidity

To understand the acidity difference, we must decouple the intrinsic electronic effects from extrinsic solvation effects. The acidity is governed by the stability of the conjugate base and the bond dissociation energy of the acidic proton.

The Resonance Paradox

Classically, acidity is often attributed to resonance stabilization of the anion.[1] Here, we encounter a paradox:

  • Carboxylate (

    
    ):  Excellent resonance.[2] The 
    
    
    
    orbitals of both oxygen atoms and the carbon atom are of similar size, allowing for efficient overlap and delocalization.
  • Thiocarboxylate (

    
    ):  Poor resonance. The sulfur atom uses a 
    
    
    
    orbital, which does not overlap effectively with the carbon
    
    
    orbital.

If resonance were the only factor, carboxylic acids should be stronger acids.[1] They are not.

The Dominant Factor: Bond Strength & Polarizability

Two factors override the resonance argument:

  • Bond Dissociation Energy (BDE): The

    
     bond is significantly weaker (~81 kcal/mol) than the 
    
    
    
    bond (~109 kcal/mol). It requires less energy to break the bond homolytically or heterolytically.
  • Polarizability (HSAB Theory): The thiocarboxylate anion places the negative charge largely on the Sulfur. Sulfur is a large, "soft" atom (high polarizability). It can accommodate the negative charge density over a larger volume than the small, "hard" oxygen atom, reducing inter-electronic repulsion.

Solvation Effects

In aqueous solution, water molecules solvate small, hard ions (like


) very efficiently via strong hydrogen bonding. This stabilization opposes acidity (by making the anion happy, but we are comparing relative differences). The 

anion is less well-solvated. Despite this "penalty" in solvation energy, the intrinsic weakness of the S-H bond drives the equilibrium toward ionization, making thioacids stronger acids.
Tautomeric Complexity

Thiocarboxylic acids exist in equilibrium between the Thiol form (S-acid) and Thione form (O-acid).

  • Thiol form (

    
    ):  Dominant tautomer (>95% in most solvents).
    
  • Thione form (

    
    ):  Minor tautomer.
    
  • Result: The experimental

    
     reflects the ionization of the dominant Thiol form.
    

Quantitative Comparison Data

The following table summarizes the acidity constants for representative pairs.

Compound ClassSpecific MoleculeStructureAqueous


(vs O-analog)
Aliphatic Acetic Acid

4.76
Thioacetic Acid

3.33 -1.43
Aromatic Benzoic Acid

4.20
Thiobenzoic Acid

2.48 -1.72
Substituted p-Nitrobenzoic Acid

3.41
p-Nitrothiobenzoic Acid

~1.9 ~ -1.5

Note: The lower


 indicates a stronger acid.

Visualization of Mechanism[4]

The following diagram illustrates the competing electronic effects and the tautomeric equilibrium.

AcidityMechanism cluster_0 Carboxylic Acid (Reference) cluster_1 Thiocarboxylic Acid COOH Acetic Acid (CH3-CO-OH) COO_Anion Carboxylate Anion (CH3-COO-) COOH->COO_Anion -H+ (pKa 4.76) Bond_O Strong O-H Bond (~109 kcal/mol) COOH->Bond_O Resonance_O Strong Resonance (2p-2p Overlap) COO_Anion->Resonance_O COSH Thioacetic Acid (CH3-CO-SH) [Dominant Tautomer] CSOH Thionic Acid (CH3-CS-OH) [Minor Tautomer] COSH->CSOH Tautomerism COS_Anion Thiocarboxylate Anion (CH3-COS-) COSH->COS_Anion -H+ (pKa 3.33) Bond_S Weak S-H Bond (~81 kcal/mol) COSH->Bond_S CSOH->COS_Anion -H+ Resonance_S Weak Resonance (2p-3p Mismatch) COS_Anion->Resonance_S Polar High Polarizability (Soft Base) COS_Anion->Polar

Figure 1: Mechanistic comparison of acidity. The weaker S-H bond and polarizability of sulfur drive the increased acidity of thioacids, overcoming the poorer resonance stabilization.

Experimental Protocol: Potentiometric Titration

Critical Warning: Thiocarboxylic acids oxidize rapidly in air to form disulfides (


). Standard titration on an open benchtop will yield erroneous data due to changing concentration and active species.
Required Equipment[5][6][7][8]
  • Potentiometer: High-impedance pH meter (resolution ±0.01 pH).

  • Electrode: Glass combination electrode (Ag/AgCl reference).

  • Vessel: Jacketed titration cell with inert gas inlet.

  • Reagents:

    • 0.01 M Thioacid (freshly distilled).

    • 0.01 M NaOH (standardized, carbonate-free).

    • Argon or Nitrogen gas (high purity).

Step-by-Step Workflow
  • System Deoxygenation:

    • Boil deionized water for 15 minutes and cool under Argon flow to remove dissolved

      
      .
      
    • Purge the titration cell with Argon for 10 minutes prior to use.

  • Sample Preparation:

    • Weigh the thioacid sample in a glovebox or under an inverted funnel with Argon flow.

    • Dissolve in the degassed water to achieve ~0.01 M concentration.

  • Titration:

    • Maintain a positive pressure of Argon over the solution surface throughout the experiment.

    • Add NaOH titrant in 0.05 mL increments.

    • Record equilibrium pH values (wait for drift < 0.005 pH/min).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Determine the equivalence point using the first derivative method (

      
      ).
      
    • Calculate

      
       using the Henderson-Hasselbalch equation at the half-equivalence point.
      
Workflow Diagram

Protocol Prep Degas Solvent (Boil/Ar Purge) Sample Sample Prep (Inert Atm) Prep->Sample Setup Titration Cell (Ar Blanket) Sample->Setup Titrate Add NaOH (Stepwise) Setup->Titrate Measure Record Potential (mV / pH) Titrate->Measure Loop until pH 11 Measure->Titrate Calc Calculate pKa (Derivative Plot) Measure->Calc Post-Process

Figure 2: Inert atmosphere titration workflow required to prevent disulfide formation.

Implications for Drug Development

Bioisosteric Replacement

Replacing a carboxylate with a thiocarboxylate is a "non-classical" bioisostere strategy.

  • Lipophilicity: Thioacids are more lipophilic (higher

    
    ) than carboxylic acids due to the diffuse sulfur orbital. This can improve membrane permeability.
    
  • Metabolic Stability: Thioacids are susceptible to rapid hydrolysis and oxidation in vivo, often limiting their use as direct drugs. They are more commonly used as prodrug moieties or transient intermediates.

Zinc-Binding Motifs

The thiocarboxylate anion (


) is a superior ligand for soft metals (like Zinc in metalloproteases) compared to carboxylate. The lower 

ensures the group is fully ionized at physiological pH (7.4), maximizing binding affinity to the metal center.

References

  • NIST Chemistry WebBook. Acetic Acid & Thioacetic Acid Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Kato, S., et al. (2016). Crystal Structure of 4-Methylbenzenecarbothioic Acid and Computational Investigations. Bulletin of the Chemical Society of Japan. [Link]

  • Noble, P., & Tarbell, D. S. (1952). Thiobenzoic Acid and Derivatives. Organic Syntheses.[3][4] [Link]

  • LibreTexts Chemistry. Acidity of Carboxylic Acids and Derivatives. [Link]

  • Janssen, M. J. (1969).The Chemistry of Carboxylic Acids and Esters. Wiley-Interscience. (Classic text on thiocarboxylic acid tautomerism).

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Bioconjugation Efficiency: A Comparative Analysis of Thiol-Reactive Labeling

For researchers, scientists, and professionals in drug development, the covalent attachment of a molecule—be it a fluorophore, a drug, or a polymer—to a protein is a foundational technique. The efficiency and stability o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the covalent attachment of a molecule—be it a fluorophore, a drug, or a polymer—to a protein is a foundational technique. The efficiency and stability of this linkage are paramount, dictating the reliability of diagnostic assays and the efficacy and safety of therapeutics like Antibody-Drug Conjugates (ADCs).

This guide provides an in-depth technical comparison of thiol-reactive labeling strategies. We will use 5-Sulfanylpyridine-3-carboxylic acid as a representative model for a thiol-containing labeling reagent, evaluating its performance within the context of the widely-used maleimide chemistry. Crucially, we will compare this traditional approach to next-generation thiol-reactive methods that offer enhanced stability, as well as to the principal alternative of amine-reactive labeling. This document is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to design robust, self-validating bioconjugation systems.

Part 1: The Chemistry of Choice - Targeting Protein Functional Groups

The selection of a labeling strategy begins with identifying the target functional group on the protein. The most common targets are the primary amines of lysine residues and the thiols of cysteine residues.

  • Amine-Reactive Labeling: Lysine residues are abundant on the surface of most proteins, making them readily accessible. The workhorse for targeting these primary amines is the N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond. However, the random nature of labeling numerous lysines can lead to heterogeneous products and may impact the protein's function if key residues in or near the active site are modified.

  • Thiol-Reactive Labeling: Cysteine residues are significantly less abundant than lysines. This scarcity allows for highly site-specific, controlled conjugation, which is often desirable for creating homogeneous bioconjugates with preserved function. The thiol group (sulfhydryl) of a cysteine is a potent nucleophile, especially in its thiolate anion form (S⁻), making it an ideal target for specific chemical reactions.

This guide will focus primarily on the comparative efficiency of various thiol-reactive labeling methods.

Part 2: The Thiol-Maleimide Reaction: A Cornerstone of Bioconjugation

The reaction between a thiol and a maleimide is a cornerstone of bioconjugation, prized for its speed and high specificity under physiological conditions.[1] This Michael addition reaction involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1]

For the purpose of this guide, we will consider 5-Sulfanylpyridine-3-carboxylic acid as our model thiol-containing reagent. It is important to note that this specific molecule is not a commonly cited commercial labeling reagent; therefore, we are using it as a structural representative to illustrate the principles of labeling a maleimide-activated protein with a thiol-containing molecule of interest.

The reaction proceeds as follows:

G cluster_reactants Reactants cluster_product Product Protein_Maleimide Maleimide-Activated Protein Conjugate Stable Thioether Bond (Thiosuccinimide Linkage) Protein_Maleimide->Conjugate pH 6.5 - 7.5 Rapid Reaction Thiol_Reagent 5-Sulfanylpyridine-3-carboxylic acid (Thiol-Containing Reagent) Thiol_Reagent->Conjugate

Caption: Thiol-Maleimide Conjugation Workflow.

The primary advantage of this chemistry is its chemoselectivity for thiols within the optimal pH range of 6.5 to 7.5.[1] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, allowing for precise targeting of cysteine residues.[1]

The Achilles' Heel: Instability of the Thiosuccinimide Linkage

Despite its utility, the conventional thiol-maleimide linkage has a critical vulnerability: the reversibility of the Michael addition, known as a retro-Michael reaction.[2] In the thiol-rich environment of the bloodstream (e.g., in the presence of glutathione or albumin), this can lead to "thiol exchange," where the conjugated molecule is transferred from the target protein to other molecules. This can result in off-target toxicity and reduced therapeutic efficacy for ADCs.[3] The half-life of some maleimide-based ADCs in circulation can be as short as 1-2 days.[4]

Part 3: Comparative Analysis of Labeling Chemistries

To overcome the stability issues of traditional maleimide chemistry and to provide context, it is essential to compare it with more stable alternatives and other labeling paradigms.

Alternative Thiol-Reactive Chemistries
  • Next-Generation Maleimides (NGMs): These reagents are designed to form more stable adducts. For example, N-aryl maleimides feature electron-withdrawing N-substituents that greatly accelerate the hydrolysis of the succinimide ring after conjugation. This ring-opening forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction, leading to conjugates with half-lives potentially exceeding two years.[5][6] Another class, dibromomaleimides, can react with both thiols from a reduced disulfide bond, effectively re-bridging the native linkage.

  • Iodoacetamides: These reagents react with thiols via a second-order nucleophilic substitution (SN2) reaction, forming a highly stable, irreversible thioether bond.[7] The reaction is generally slower than the maleimide reaction and is typically performed at a slightly alkaline pH (7.5-8.5) to ensure the thiol is deprotonated. While the resulting bond is very stable, iodoacetamides can exhibit lower specificity than maleimides at higher pH, with potential side reactions with other amino acid residues like histidine and lysine.[8]

  • Methylsulfonyl Phenyloxadiazoles (PODS): This class of reagents also reacts specifically with cysteine residues to form stable thioether linkages. Studies have shown that PODS-based immunoconjugates are significantly more stable in human serum compared to their maleimide-based counterparts. For instance, after seven days of incubation, a PODS-based conjugate was ~81% intact, whereas the maleimide version was less than 63% intact.[9] This chemistry represents a promising alternative for applications requiring high in vivo stability.[10]

Amine-Reactive Chemistry: The NHS Ester

As a point of comparison, the reaction of an NHS ester with a primary amine on a lysine residue forms a stable amide bond. This bond is exceptionally stable under physiological conditions.[11] The reaction is most efficient at a pH of 8.3-8.5.[12]

G cluster_reactants Reactants cluster_product Product Protein_Amine Protein with Primary Amine (e.g., Lysine) Amide_Conjugate Stable Amide Bond Protein_Amine->Amide_Conjugate pH 8.3 - 8.5 NHS_Ester NHS Ester-Activated Label NHS_Ester->Amide_Conjugate

Caption: Amine-Reactive NHS Ester Conjugation.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the discussed labeling chemistries.

Feature5-Sulfanylpyridine-3-carboxylic acid (with Maleimide)Next-Gen Maleimide (N-Aryl)IodoacetamideMethylsulfonyl Phenyloxadiazole (PODS)NHS Ester
Target Residue CysteineCysteineCysteineCysteineLysine, N-terminus
Reaction Type Michael AdditionMichael Addition & HydrolysisSN2 AlkylationNucleophilic Aromatic SubstitutionAcylation
Optimal pH 6.5 - 7.5[1]~7.47.5 - 8.5Neutral to slightly basic8.3 - 8.5[12]
Reaction Time 1-2 hours< 1 hour2-4 hours~1-2 hours1-4 hours
Bond Formed Thioether (Thiosuccinimide)Thioether (Maleamic Acid)ThioetherThioetherAmide
Bond Stability Moderate: Susceptible to retro-Michael reaction & thiol exchange.[2]High: Ring-opening prevents reversal. Half-life > 2 years.[6]High: Irreversible bond.High: More stable than maleimide in serum.[9]Very High: Extremely stable to hydrolysis.
Key Advantage High specificity at neutral pH, rapid kinetics.High stability, retains benefits of maleimide chemistry.Forms a very stable, irreversible bond.High stability in serum.Targets abundant residues, very stable bond.
Key Disadvantage Potential for in vivo instability and payload loss.Can be more complex to synthesize.Slower reaction, potential for lower specificity at high pH.[8]Newer chemistry, less commercial availability.Random labeling leads to heterogeneity.

Part 4: Experimental Protocols for Efficiency Evaluation

A successful conjugation strategy requires robust, verifiable protocols. Here, we provide step-by-step methodologies for labeling and for quantifying the efficiency of that labeling.

Protocol 1: General Labeling of a Maleimide-Activated Protein with a Thiol-Reagent

This protocol describes a generalized procedure for labeling a protein that has been activated with a maleimide group, using a thiol-containing reagent like our model, 5-Sulfanylpyridine-3-carboxylic acid.

1. Preparation of Protein: a. If the protein has disulfide bonds that need to be reduced to generate free thiols for maleimide activation, treat the protein with a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature. b. Remove the excess reducing agent immediately using a desalting column (e.g., G-25) equilibrated with a degassed reaction buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2). This step is critical as the reducing agent will compete for the maleimide reagent.

2. Maleimide Activation (if starting with an amine-containing protein): a. React the protein with a heterobifunctional crosslinker containing a maleimide group and an amine-reactive group (e.g., SMCC).

3. Labeling Reaction: a. Prepare a stock solution of the thiol-containing reagent (e.g., 5-Sulfanylpyridine-3-carboxylic acid) in a suitable solvent (e.g., DMF or DMSO). b. Add a 10- to 20-fold molar excess of the thiol reagent to the maleimide-activated protein solution. The optimal ratio should be determined empirically. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching and Purification: a. Quench any unreacted maleimide groups by adding a small molecule thiol like 2-mercaptoethanol or DTT. b. Purify the protein conjugate from excess labeling reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Labeling of Protein with an Amine-Reactive NHS Ester

1. Preparation of Protein and Reagents: a. Dissolve the protein (e.g., an antibody) in a non-amine-containing buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 1-10 mg/mL.[12] b. Prepare a stock solution of the NHS ester dye in anhydrous DMF or DMSO (e.g., 10 mg/mL).

2. Labeling Reaction: a. Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point for antibodies is a 10- to 20-fold molar excess. b. Mix gently and incubate for at least 1 hour at room temperature, protected from light.[13]

3. Purification: a. Separate the labeled protein from the unreacted dye and byproducts (like N-hydroxysuccinimide) using a desalting column equilibrated with a storage buffer (e.g., PBS).

Protocol 3: Determination of Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of label molecules per protein, is a critical measure of efficiency. It can be readily determined using UV-Vis spectrophotometry.[14]

1. Spectrophotometric Measurement: a. After purifying the conjugate, measure its absorbance spectrum in a quartz cuvette. b. Record the absorbance at 280 nm (A₂₈₀), which corresponds to the protein concentration. c. Record the maximum absorbance of the label (Amax) at its specific wavelength (e.g., ~495 nm for fluorescein).[12]

2. Calculation of DOL: The DOL is calculated using the Beer-Lambert law with corrections for the label's absorbance at 280 nm.

Step A: Calculate the Molar Concentration of the Label. [Label] (M) = Amax / (εLabel × path length) Where εLabel is the molar extinction coefficient of the label at its λmax.

Step B: Calculate the Molar Concentration of the Protein. [Protein] (M) = [A₂₈₀ - (Amax × CF)] / εProtein Where εProtein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG), and CF is the correction factor (A₂₈₀ of the free label / Amax of the free label).[15]

Step C: Calculate the DOL. DOL = [Label] / [Protein]

An ideal DOL is typically between 2 and 8 for antibodies, but should be optimized for each application to balance signal strength with potential loss of function.[14]

G cluster_workflow DOL Determination Workflow A 1. Purify Labeled Protein (e.g., Gel Filtration) B 2. Measure Absorbance (A₂₈₀ and A_max) A->B C 3. Calculate Protein Concentration (Corrected for Label Absorbance) B->C D 4. Calculate Label Concentration B->D E 5. Calculate DOL (Molar Ratio of Label to Protein) C->E D->E

Caption: Workflow for DOL Calculation.

Protocol 4: Validation of Conjugation by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming successful conjugation and determining the distribution of labeled species.[16]

1. Sample Preparation: a. The purified conjugate can be analyzed intact or after being digested into smaller fragments (e.g., separating the light and heavy chains of an antibody).

2. Mass Analysis: a. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used.[13] b. The analysis measures the mass-to-charge ratio of the molecules.

3. Data Interpretation: a. A successful conjugation is confirmed by a mass shift corresponding to the molecular weight of the attached label. b. By deconvoluting the mass spectrum, one can identify the distribution of species (e.g., protein with 0, 1, 2, 3... labels). c. This distribution allows for the calculation of the average Drug-to-Antibody Ratio (DAR), a precise measure of labeling efficiency.[16][17]

Conclusion

Evaluating the efficiency of a labeling strategy requires a multi-faceted approach that considers not only the yield but also the specificity and, critically, the stability of the resulting conjugate. While traditional thiol-maleimide chemistry offers a rapid and specific method for labeling cysteine residues, its inherent instability necessitates careful consideration for in vivo applications.

Next-generation maleimides and other thiol-reactive chemistries like iodoacetamides and PODS reagents provide compelling alternatives, forming significantly more stable linkages. The choice of reagent must be guided by the specific demands of the application. For intracellular imaging, the rapid kinetics of a traditional maleimide might be sufficient. For a therapeutic ADC requiring a long circulatory half-life, a more stable linkage is imperative.[4]

By understanding the underlying chemical principles, employing robust protocols for both labeling and quantification, and selecting the appropriate chemistry for the task, researchers can create reliable, effective, and well-characterized bioconjugates to advance their scientific goals.

References

  • BenchChem. (2025). A Comparative Guide to the Stability of Bioconjugate Linkages: DBCO vs.
  • LumiProbe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. LumiProbe.
  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). NanoTemper Technologies.
  • Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(38), 7549-7555.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Abberior Instruments.
  • Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences.
  • Agilent Technologies. (n.d.).
  • Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.
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  • BenchChem. (2025).
  • Zeglis, B. M., et al. (2018). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability.
  • Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies.
  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
  • BenchChem. (2025). Determining the Degree of Labeling (DOL)
  • Zhang, H., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • Lyon, R. P., et al. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers.
  • BenchChem. (2025). Iodoethane-13C2 vs. Iodoacetamide: A Comparative Guide to Cysteine Labeling Efficiency. BenchChem.
  • Li, J., et al. (2012). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. Journal of Proteome Research, 11(3), 1582-1590.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
  • BenchChem. (n.d.). Mechanism of maleimide reaction with thiols. BenchChem.
  • Borbély, A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4785.
  • Lottspeich, F., & Kellermann, J. (2011). Principles of Protein Labeling Techniques.
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  • BenchChem. (2025). Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Linker Chemistries. BenchChem.
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  • Le, K. N., et al. (2022). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 14(1), 2098616.
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  • Thermo Fisher Scientific. (2015). Pierce Iodoacetamide, Single-Use User Guide. Thermo Fisher Scientific.
  • Molecular Probes. (n.d.). Thiol-Reactive Probes.
  • Grim, J. C., et al. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks.
  • Khramtsov, V. V., et al. (1995). Quantitative determination and reversible modification of thiols using imidazolidine biradical disulfide label. Journal of Biochemical and Biophysical Methods, 30(2-3), 129-142.
  • North, M. A., et al. (2018). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 9(4), 458-467.

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Validation

Technical Guide: Structure-Activity Relationship of 5-Thio-2-Pyridinecarboxylic Acid Derivatives

This guide focuses on the specific pharmacological utility of 5-thio-2-pyridinecarboxylic acid derivatives as inhibitors of Dopamine -Hydroxylase (DBH) . While 5-substituted picolinic acids are broad scaffolds used in HI...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the specific pharmacological utility of 5-thio-2-pyridinecarboxylic acid derivatives as inhibitors of Dopamine


-Hydroxylase (DBH) .

While 5-substituted picolinic acids are broad scaffolds used in HIF-prolyl hydroxylase inhibition (anemia) and metalloenzyme chelation, the "5-thio" subclass is historically and mechanistically distinct for its potent copper-chelating properties in the catecholamine biosynthetic pathway, offering a targeted approach for hypertension and heart failure research.

Domain: Cardiovascular Pharmacology & Metalloenzyme Inhibition

Executive Summary & Mechanism of Action

5-thio-2-pyridinecarboxylic acid derivatives function primarily as Dopamine


-Hydroxylase (DBH) inhibitors . DBH is a copper-containing monooxygenase located in the chromaffin granules of the adrenal medulla and adrenergic nerve terminals.[1] It catalyzes the conversion of Dopamine 

Norepinephrine
.[1][2][3]

By inhibiting DBH, these derivatives reduce the biosynthesis of norepinephrine (a potent vasoconstrictor) while increasing dopamine (a vasodilator and natriuretic agent). This dual mechanism offers a unique hemodynamic profile for treating hypertension and congestive heart failure.

Mechanistic Pathway

The 5-thio-picolinic acid scaffold acts via bidentate chelation of the active site copper (


) atom within the DBH enzyme. The "5-thio" moiety enhances lipophilicity, allowing the molecule to penetrate the chromaffin granule membrane where DBH resides, a critical advantage over hydrophilic chelators.

DBH_Pathway Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine (Vasodilator) Dopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (Vasoconstrictor) Dopamine->Norepinephrine Dopamine β-Hydroxylase (Cu++ Dependent) BP_Effect Result: Reduced Blood Pressure Dopamine->BP_Effect Promotes Norepinephrine->BP_Effect Inhibition leads to... Inhibitor 5-Thio-2-Pyridinecarboxylic Acid Derivative Inhibitor->Norepinephrine BLOCKS (Chelation)

Figure 1: Catecholamine biosynthetic pathway illustrating the intervention point of 5-thio-2-pyridinecarboxylic acid derivatives at the DBH step.

Comparative Analysis: Performance & SAR

The following analysis compares the lead 5-thio derivative against Fusaric Acid (the historical standard) and Nepicastat (a modern, high-selectivity benzimidazole comparator).

Structure-Activity Relationship (SAR) Matrix

The core pharmacophore requires a pyridine ring with a carboxylic acid at position 2 (picolinic acid) for metal binding. The substituent at position 5 dictates potency and pharmacokinetics.

FeatureFusaric Acid (Standard)5-Thio Derivative (Lead) Nepicastat (Modern)
Chemical Structure 5-butyl-2-pyridinecarboxylic acid5-[(m-trifluorobenzyl)thio]-2-pyridinecarboxylic acid Benzimidazole-2-thione derivative
DBH IC50 (In Vitro) ~100 nM~40 - 60 nM ~8.5 nM
Mechanism Cu ChelationCu Chelation + Lipophilic Anchoring Cu Chelation + Active Site Pi-Stacking
Membrane Permeability ModerateHigh (Due to Thio-ether linker)High
Selectivity Low (Inhibits other metalloenzymes)Moderate High (DBH Selective)
In Vivo Efficacy (SHR) -15 mmHg (Transient)-40 mmHg (Sustained) -50 mmHg (Sustained)
Critical SAR Insights
  • The Thio-Linker Effect: Replacing the alkyl chain (Fusaric acid) with a thio-ether linkage (-S-) at C5 increases the acidity of the pyridine nitrogen slightly but, more importantly, alters the bond angle and lipophilicity (LogP). This allows for tighter packing in the hydrophobic pocket adjacent to the copper center.

  • Distal Substitutions: The addition of a meta-trifluoromethylbenzyl group attached to the sulfur atom (Compound 41 in seminal literature) maximizes potency. The electron-withdrawing

    
     group prevents metabolic oxidation of the sulfur while enhancing hydrophobic interaction.
    
  • Chelation Geometry: The N-atom of the pyridine and the carboxylate oxygen form a planar 5-membered chelate ring with the copper. Steric bulk at position 6 abolishes activity, confirming the necessity of this planar geometry.

Experimental Protocol: In Vitro DBH Inhibition Assay

To validate the activity of 5-thio derivatives, the following self-validating protocol measures the conversion of Tyramine to Octopamine (a surrogate substrate reaction).

Reagents & Setup
  • Enzyme Source: Bovine adrenal medulla homogenate (purified soluble DBH).

  • Substrate: Tyramine hydrochloride (Sigma T2879).

  • Cofactor: Ascorbic acid (Electron donor).[1]

  • Catalase: To prevent enzyme inactivation by

    
     byproduct.
    
  • Detection: HPLC with Electrochemical Detection (ECD) or Fluorescence.

Step-by-Step Methodology
  • Enzyme Preparation:

    • Homogenize bovine adrenal medullas in 0.25 M sucrose. Centrifuge at 10,000 x g for 30 min. Use the supernatant (soluble DBH).

    • Validation Check: Measure protein concentration via Bradford assay to normalize activity.

  • Reaction Mixture Assembly (Total Vol: 200

    
    L): 
    
    • Buffer: 100

      
      L Sodium Acetate (0.2 M, pH 5.0).
      
    • Cofactor Mix: 20

      
      L Ascorbate (10 mM) + 20 
      
      
      
      L Catalase (1000 U/mL) + 10
      
      
      L Fumarate (10 mM).
    • Inhibitor: 10

      
      L of 5-thio derivative (dissolved in DMSO, serial dilutions 1 nM - 10 
      
      
      
      M).
    • Enzyme: 20

      
      L DBH preparation.
      
    • Pre-incubation: Incubate for 5 minutes at 37°C to allow inhibitor binding.

  • Initiation:

    • Add 20

      
      L Tyramine (20 mM).
      
    • Incubate at 37°C for exactly 30 minutes.

  • Termination & Isolation:

    • Stop reaction with 20

      
      L 3M Trichloroacetic acid (TCA).
      
    • Centrifuge at 10,000 rpm for 5 min to pellet protein.

    • Transfer supernatant to HPLC vials.

  • Quantification (HPLC-Fluorescence):

    • Column: C18 Reverse Phase (150 mm x 4.6 mm).

    • Mobile Phase: 10 mM Phosphate buffer (pH 3.0) with 5% Acetonitrile.

    • Detection: Fluorescence (Ex: 270 nm, Em: 305 nm) for Octopamine.

    • Calculation: % Inhibition =

      
      .
      

Assay_Workflow Step1 Enzyme Prep (Bovine Adrenal Medulla) Step2 Pre-Incubation (5 min) Enzyme + Inhibitor + Cofactors Step1->Step2 Step3 Initiation Add Tyramine Substrate Step2->Step3 Step4 Reaction (30 min @ 37°C) Tyramine -> Octopamine Step3->Step4 Step5 Termination Add 3M TCA Step4->Step5 Step6 HPLC Quantification Measure Octopamine Peak Step5->Step6

Figure 2: Workflow for the in vitro DBH inhibition assay using Tyramine substrate.

Synthesis Pathway (General Scheme)

The synthesis of these derivatives typically involves nucleophilic displacement, ensuring the integrity of the pyridine ring.

  • Starting Material: Methyl 5-nitro-2-pyridinecarboxylate.[4][5]

  • Thiol Displacement: Reaction with the appropriate thiol (e.g., m-trifluorobenzyl mercaptan) in the presence of a base (NaH or

    
    ) in DMF.
    
    • Note: The nitro group at C5 is labile to nucleophilic aromatic substitution.

  • Hydrolysis: Saponification of the methyl ester using NaOH/MeOH to yield the free carboxylic acid.

  • Purification: Recrystallization from ethanol/water.

References

  • Finch, N., et al. (1978). "Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 21(12), 1269–1274.

  • Kruse, L. I., et al. (1986). "Inhibitors of dopamine beta-hydroxylase.[6][7] 1. Potential suicide inhibitors." Journal of Medicinal Chemistry, 29(6), 887–889.

  • Manikandan, P., et al. (2022).[8][9] "Structure-Activity Relationship of Pyridine-Connected Piperidine and 2H-Thiopyran Derivatives." ResearchGate.[10]

  • MedChemExpress. "Dopamine beta-hydroxylase Inhibitors & Structure Data."

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